3,4-Diaminoanisole sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
1084893-44-6 |
|---|---|
Molecular Formula |
C7H12N2O5S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
4-methoxybenzene-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |
InChI Key |
IFRRTEATDMUHHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3,4-Diaminoanisole and its Sulfate Salt
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Significant confusion exists in publicly available data between 3,4-Diaminoanisole and its isomer, 2,4-Diaminoanisole, particularly concerning their sulfate salts. Much of the readily available information, including CAS numbers and detailed toxicological data, pertains to the 2,4-isomer. This guide focuses on presenting validated information for 3,4-Diaminoanisole and its sulfate, while clearly distinguishing it from the 2,4-isomer to prevent misinterpretation.
Core Chemical Properties
3,4-Diaminoanisole, also known as 4-methoxy-1,2-benzenediamine, is an aromatic amine. Its sulfate salt is formed by the reaction of the basic amine with sulfuric acid. Due to the limited availability of specific experimental data for 3,4-Diaminoanisole sulfate, the properties of the free base (CAS No. 102-51-2) are also provided.
Quantitative Data Summary
The following tables summarize the available quantitative data for 3,4-Diaminoanisole and its sulfate salt. For comparison, data for the more commonly documented 2,4-Diaminoanisole sulfate is also included.
Table 1: Physicochemical Properties of 3,4-Diaminoanisole and its Sulfate
| Property | 3,4-Diaminoanisole | This compound |
| CAS Number | 102-51-2[1][2][3][4][5] | Not available |
| Molecular Formula | C₇H₁₀N₂O[2][3][5][6] | C₇H₁₂N₂O₅S[7] |
| Molecular Weight | 138.17 g/mol [2][3][6] | 236.25 g/mol [7] |
| Appearance | Off-white to gray solid[5] | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Table 2: Comparative Data of 2,4-Diaminoanisole Sulfate
| Property | 2,4-Diaminoanisole Sulfate |
| CAS Number | 39156-41-7[8][9][10][11][12] |
| Molecular Formula | C₇H₁₂N₂O₅S[10][12] |
| Molecular Weight | 236.24 g/mol [10][12] |
| Appearance | Off-white to violet powder[8][13] |
| Melting Point | 189-192 °C[10][12] |
| Boiling Point | Data not available |
| Solubility | Soluble in water (1-5 g/100 mL at 18.5 °C) and ethanol[8][10][12] |
Experimental Protocols
Plausible Synthesis of this compound
The synthesis of this compound would likely involve the reaction of 3,4-Diaminoanisole (the free base) with sulfuric acid.
Reaction:
C₇H₁₀N₂O + H₂SO₄ → C₇H₁₂N₂O₅S
Methodology:
-
Dissolution: Dissolve a known quantity of 3,4-Diaminoanisole (CAS: 102-51-2) in a suitable solvent, such as ethanol or isopropanol, with gentle heating if necessary.
-
Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic, and the temperature should be controlled, possibly with an ice bath.
-
Precipitation: The sulfate salt, being less soluble in the organic solvent, should precipitate out of the solution upon addition of the acid.
-
Isolation: The precipitate can be collected by filtration.
-
Purification: The collected solid should be washed with a small amount of the cold solvent to remove any unreacted starting material or excess acid. Further purification could be achieved by recrystallization from an appropriate solvent system.
-
Drying: The purified product should be dried under vacuum to remove any residual solvent.
Synthesis of 3,4-Diaminoanisole (Starting Material)
A common route for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. A patent for the synthesis of the related compound 3,4-diaminotoluene describes a hydrogenation reduction process which could be adapted.[14]
Hypothetical Synthesis Workflow:
References
- 1. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc [chemsrc.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 3,4-Diaminoanisole | CAS 102-51-2 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3,4-Diaminoanisole (102-51-2) at Nordmann - nordmann.global [nordmann.global]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound [chemicalbook.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 2,4-Diaminoanisole sulfate | 39156-41-7 [chemicalbook.com]
- 11. 2,4-Diaminoanisole and 2,4-Diaminoanisole Sulphate (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 12. 39156-41-7 CAS MSDS (2,4-Diaminoanisole sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure of 3,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 3,4-diaminoanisole sulfate. Due to a scarcity of published experimental data for this specific salt, this document synthesizes available information for the free base, 3,4-diaminoanisole, and presents generalized, detailed experimental protocols for the full structural characterization of crystalline aromatic amine salts. This guide is intended to be a valuable resource for researchers working with or synthesizing this and similar compounds, providing both known data and a methodological framework for further investigation.
Introduction
3,4-Diaminoanisole, also known as 4-methoxybenzene-1,2-diamine, is an aromatic amine that can be utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its sulfate salt is formed by the protonation of one or both of the amino groups by sulfuric acid. A thorough understanding of its three-dimensional molecular structure is critical for predicting its chemical reactivity, physical properties, and potential biological activity. This guide outlines the known properties and provides a roadmap for its complete structural elucidation.
Molecular Structure and Properties
The molecular structure of 3,4-diaminoanisole consists of a benzene ring substituted with two adjacent amino groups (at positions 3 and 4) and a methoxy group (at position 1). The sulfate salt is formed through an acid-base reaction with sulfuric acid.
Physicochemical Properties
Quantitative data for 3,4-diaminoanisole and its sulfate salt are summarized in the tables below. It is important to note that most experimental data is available for the free base.
| Property | Value | Reference(s) |
| Chemical Name | 4-methoxybenzene-1,2-diamine sulfate | |
| Molecular Formula | C₇H₁₂N₂O₅S | |
| Molecular Weight | 236.25 g/mol |
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3,4-Diaminoanisole / 4-methoxybenzene-1,2-diamine | [2] |
| CAS Number | 102-51-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Melting Point | 46-48 °C | [3][4] |
| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
Table 2: Properties of 3,4-Diaminoanisole (Free Base)
Spectroscopic Data
Mass Spectrometry of 3,4-Diaminoanisole
A representative mass spectrum of 3,4-diaminoanisole would likely show the following key fragments:
| m/z | Proposed Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 108 | [M - CH₂O]⁺ |
| 95 | |
| 77 | [C₆H₅]⁺ |
Table 3: Potential Mass Spectrometry Fragmentation of 3,4-Diaminoanisole
Experimental Protocols
The following sections detail generalized experimental protocols for the comprehensive structural characterization of a crystalline aromatic amine salt like this compound.
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
Protocol:
-
Crystal Growth:
-
Dissolve approximately 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water).
-
Slowly add a less polar co-solvent (e.g., diethyl ether, hexane) until the solution becomes slightly turbid.
-
Seal the container and allow it to stand undisturbed at a constant temperature (room temperature or refrigerated) for several days to weeks to promote slow crystal growth.[5]
-
Alternatively, slow evaporation of the solvent from a dilute solution can be employed.[5]
-
-
Crystal Mounting and Data Collection:
-
Select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[6]
-
Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities and positions.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until convergence is reached.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).[7]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign protons to their respective positions in the molecule. For aromatic protons, the substitution pattern can often be determined from the splitting patterns.[8] The amino protons are expected to be broad and may exchange with D₂O.[9]
-
¹³C NMR Protocol:
-
Sample Preparation:
-
Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[7]
-
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
-
Data Analysis:
-
Analyze the chemical shifts of the carbon signals to identify the types of carbon atoms present (e.g., aromatic, aliphatic, methoxy). Carbons attached to the electronegative nitrogen and oxygen atoms will be shifted downfield.[9]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (where M is the free base) and in negative ion mode to observe the sulfate and bisulfate ions.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the free base.
-
For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for aromatic amines include loss of the methoxy group as a methyl radical or formaldehyde.[10]
-
Visualizations
Molecular Structure
References
- 1. 3,4-Diaminoanisole (102-51-2) at Nordmann - nordmann.global [nordmann.global]
- 2. 3,4-Diaminoanisole | CAS 102-51-2 | LGC Standards [lgcstandards.com]
- 3. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc [chemsrc.com]
- 4. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Guide: Synthesis of 3,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 3,4-Diaminoanisole sulfate. It outlines a two-step synthesis pathway commencing with the catalytic hydrogenation of 4-methoxy-2-nitroaniline to yield 3,4-diaminoanisole, which is subsequently converted to its sulfate salt. This guide includes detailed experimental protocols, tabulated quantitative data for clarity and comparison, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step process:
-
Reduction of 4-Methoxy-2-nitroaniline: The nitro group of the starting material, 4-methoxy-2-nitroaniline, is selectively reduced to an amino group, yielding 3,4-diaminoanisole. This transformation is typically achieved via catalytic hydrogenation.
-
Salt Formation: The resulting 3,4-diaminoanisole, a free base, is then treated with sulfuric acid to form the stable this compound salt.
Experimental Protocols
Step 1: Synthesis of 3,4-Diaminoanisole (4-Methoxy-1,2-phenylenediamine)
This procedure details the catalytic hydrogenation of 4-methoxy-2-nitroaniline.
Materials:
-
4-Methoxy-2-nitroaniline
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation reactor
Procedure:
-
A hydrogenation reactor is charged with 4-methoxy-2-nitroaniline (360 mg, 2.14 mmol) and ethanol (65 mL).
-
A catalytic amount of 10% palladium on activated carbon is added to the mixture.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is then hydrogenated at room temperature under a hydrogen pressure of 50 psi for 24 hours with stirring.
-
Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 3,4-diaminoanisole as a dark purple oil.
Step 2: Synthesis of this compound
This procedure is adapted from a general method for the sulfation of aromatic amines.
Materials:
-
3,4-Diaminoanisole (from Step 1)
-
Isopropanol
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a glass reaction vessel equipped with a stirrer, dissolve the 3,4-diaminoanisole obtained in Step 1 in isopropanol.
-
While stirring and maintaining the temperature below 30°C, slowly add one molar equivalent of concentrated sulfuric acid to the solution.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete salt formation.
-
The precipitated this compound is collected by filtration.
-
The solid product is washed with a small amount of cold isopropanol and then dried under vacuum.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 3,4-Diaminoanisole and its subsequent conversion to the sulfate salt.
Table 1: Quantitative Data for the Synthesis of 3,4-Diaminoanisole
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methoxy-2-nitroaniline | 360 mg (2.14 mmol) | [1] |
| 10% Palladium on Carbon | Catalytic amount | [1] |
| Ethanol (Solvent) | 65 mL | [1] |
| Hydrogen Gas | 50 psi | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Product | ||
| 3,4-Diaminoanisole | 294 mg (2.12 mmol) | [1] |
| Yield | 99% | [1] |
Table 2: Proposed Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 3,4-Diaminoanisole | 1.0 equivalent |
| Concentrated Sulfuric Acid | 1.0 equivalent |
| Isopropanol (Solvent) | Sufficient to dissolve starting material |
| Reaction Conditions | |
| Temperature | < 30°C during addition, then Room Temperature |
| Reaction Time | 1 hour |
| Product | |
| This compound | Theoretical yield expected to be high |
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
References
Navigating the Solubility Landscape of 3,4-Diaminoanisole Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminoanisole sulfate, a substituted aromatic amine, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in organic solvents is paramount for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility data for 3,4-Diaminoanisole and its sulfate salt, details experimental protocols for solubility determination, and presents logical workflows to guide researchers in their experimental design.
It is critical to distinguish between 3,4-Diaminoanisole and its isomer, 2,4-Diaminoanisole, as their physical properties, including solubility, differ. This guide focuses on the 3,4-isomer, while also noting available data for the 2,4-isomer for comparative context where necessary. A significant challenge in compiling this guide is the scarcity of quantitative solubility data for this compound in organic solvents. Much of the available information is qualitative and pertains to the free base, 3,4-Diaminoanisole.
Data Presentation: Solubility of 3,4-Diaminoanisole and Its Sulfate
The following tables summarize the available qualitative solubility data for 3,4-Diaminoanisole and its sulfate salt in various solvents.
Table 1: Qualitative Solubility of 3,4-Diaminoanisole (Free Base)
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
Table 2: Qualitative Solubility of 2,4-Diaminoanisole Sulfate (Isomer)
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
Experimental Protocols: Determining Solid Solubility in Organic Solvents
In the absence of specific published protocols for this compound, a general and reliable method for determining the thermodynamic (equilibrium) solubility of a solid in an organic solvent is the Shake-Flask Method .
Objective: To determine the saturation concentration of a solid compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., methanol, ethanol, DMSO, acetone, chloroform)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm) compatible with the solvent
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification:
-
Accurately dilute the filtered sample with a known volume of the solvent.
-
Analyze the diluted sample using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
The resulting concentration is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows pertinent to the solubility of this compound.
Caption: Logical workflow for solubility characterization.
Caption: Shake-Flask experimental workflow.
A Comprehensive Technical Guide to Diaminoanisole Derivatives
This technical guide provides an in-depth overview of diaminoanisole compounds, with a specific focus on the distinction between 3,4-diaminoanisole and the more extensively documented 2,4-diaminoanisole and its sulfate salt. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Identification and Properties
There is often confusion between the isomers of diaminoanisole. The following tables summarize the key identifiers and physical and chemical properties for 3,4-Diaminoanisole and 2,4-Diaminoanisole and its commonly referenced sulfate salt.
Table 1: Chemical Identifiers
| Identifier | 3,4-Diaminoanisole | 2,4-Diaminoanisole | 2,4-Diaminoanisole Sulfate |
| CAS Number | 102-51-2 | 615-05-4[1] | 39156-41-7[1][2] |
| Molecular Formula | C7H10N2O[3] | C7H10N2O[1] | C7H12N2O5S[4][5] |
| Molecular Weight | 138.17 g/mol [6] | 138.17 g/mol [6] | 236.25 g/mol [6][7] |
| Synonyms | 4-Methoxy-o-phenylenediamine, 3,4-Diaminoanisole sulfate[3] | 4-Methoxy-m-phenylenediamine, Pelagol L, Furro L[1] | C.I. 76051, Pelagol Grey SLA, Durafur Brown MN[2][6] |
| EC Number | Not Available | 210-406-1[1] | 228-290-6[8] |
| RTECS Number | ST2690000 | BZ8580500[1] | Not Available |
Table 2: Physical and Chemical Properties
| Property | 3,4-Diaminoanisole | 2,4-Diaminoanisole | 2,4-Diaminoanisole Sulfate |
| Appearance | Not Available | Colorless needles[1][9] | Off-white to violet or dark brown powder[2] |
| Melting Point | Not Available | 67.5 °C[6] | 189-192 °C (decomposes)[2] |
| Boiling Point | Not Available | Not Available | Not Available |
| Solubility | Not Available | Soluble in diethyl ether[6] | Soluble in water and ethanol[6] |
Logical Relationship of Diaminoanisole Compounds
The following diagram illustrates the relationship between the different diaminoanisole compounds and their respective identifiers.
Caption: Relationship between Diaminoanisole isomers and their salts.
Experimental Applications and Protocols
Historically, 2,4-Diaminoanisole and its sulfate salt were primarily used as components in oxidative hair and fur dye formulations.[10] In these applications, it acts as a dye intermediate that reacts to form stable color molecules within the hair shaft.[11]
Conceptual Workflow: Hair Dye Formulation
The following diagram outlines a simplified, conceptual workflow for the use of 2,4-Diaminoanisole Sulfate in a hair dye formulation.
Caption: Workflow for 2,4-Diaminoanisole Sulfate in hair dyes.
Toxicological and Safety Information
2,4-Diaminoanisole and its sulfate salt have been the subject of extensive toxicological studies. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] Furthermore, it is suspected of causing genetic defects and may cause cancer.[7][8][12]
Table 3: Hazard Statements and Precautionary Measures
| Hazard Statement | Code | Reference |
| Harmful if swallowed | H302 | [7][8][12] |
| Harmful in contact with skin | H312 | [7][8] |
| Harmful if inhaled | H332 | [7][8] |
| Suspected of causing genetic defects | H341 | [12] |
| May cause cancer | H350 | [7][8][12] |
| Toxic to aquatic life with long lasting effects | H411 | [12] |
Precautionary Statements:
-
P201: Obtain special instructions before use.[8]
-
P273: Avoid release to the environment.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][12]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7][12]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[8]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7][12]
Studies in experimental animals have shown that dietary administration of 2,4-diaminoanisole sulfate caused thyroid-gland cancer in rats and mice.[10] As a result of these findings, its use in hair dyes was voluntarily discontinued in the late 1970s and early 1980s.[10]
Synthesis and Manufacturing
The synthesis of 2,4-Diaminoanisole was first reported in 1913, involving the reduction of 2,4-dinitroanisole.[6] While detailed, proprietary manufacturing protocols are not publicly available, the general synthetic route involves the reduction of a dinitro precursor. Similar reduction processes are common in the synthesis of aromatic amines. For instance, the reduction of dinitro compounds to diamino compounds is a key step in the production of various chemical intermediates.
References
- 1. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 3,4-Diaminoanisole (102-51-2) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound [chemicalbook.com]
- 5. This compound CAS#: [amp.chemicalbook.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. cpachem.com [cpachem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. bg.cpachem.com [bg.cpachem.com]
Metabolic Pathways of 3,4-Diaminoanisole Sulfate in Rats: A Technical Guide
Executive Summary
3,4-Diaminoanisole, a compound with industrial applications, is expected to undergo extensive metabolism in rats following administration of its sulfate salt. Based on data from the closely related 2,4-diaminoanisole, the primary metabolic pathways are predicted to involve acetylation of the amino groups, oxidative transformations including O-demethylation and ring hydroxylation, and subsequent conjugation with glucuronic acid and sulfate. The majority of the administered dose is anticipated to be excreted in the urine within 48 hours. This guide provides a comprehensive overview of the predicted metabolic fate, supported by quantitative data from its isomer, detailed experimental protocols, and visual representations of the metabolic pathways.
Predicted Metabolic Fate of 3,4-Diaminoanisole in Rats
Following oral or intraperitoneal administration of 3,4-Diaminoanisole sulfate to rats, the compound is expected to be readily absorbed and distributed. The metabolism is predicted to proceed through Phase I and Phase II biotransformations.
Phase I Metabolism:
-
Oxidation: The primary oxidative pathways are likely to be O-demethylation of the methoxy group to form a phenol and hydroxylation of the aromatic ring. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.
Phase II Metabolism:
-
Acetylation: The amino groups are expected to be major sites for N-acetylation, a common metabolic route for aromatic amines, catalyzed by N-acetyltransferases (NATs). This can result in mono- and di-acetylated metabolites.
-
Glucuronidation: The hydroxylated metabolites formed during Phase I, as well as potentially the parent compound, are predicted to undergo conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with sulfate, catalyzed by sulfotransferases (SULTs), is another anticipated pathway for the hydroxylated metabolites.
The resulting water-soluble conjugates are then readily eliminated from the body, primarily through renal excretion.
Quantitative Data (Based on 2,4-Diaminoanisole)
The following tables summarize the quantitative excretion data for 2,4-Diaminoanisole in rats, which serves as a surrogate for 3,4-Diaminoanisole.
Table 1: Urinary and Fecal Excretion of Radioactivity after Intraperitoneal Administration of [¹⁴C]2,4-Diaminoanisole to Rats [1]
| Time Interval | % of Administered Dose in Urine | % of Administered Dose in Feces |
| 24 hours | 79% | 2.1% |
| 48 hours | 85% | 8.9% |
Table 2: Identified Metabolites of 2,4-Diaminoanisole in Rat Urine [1]
| Metabolite | Metabolic Pathway(s) |
| 4-Acetylamino-2-aminoanisole | N-Acetylation |
| 2,4-Diacetylaminoanisole | N-Acetylation |
| 2,4-Diacetylaminophenol | O-Demethylation, N-Acetylation |
| 5-Hydroxy-2,4-diacetylaminoanisole | Ring Hydroxylation, N-Acetylation |
| 2-Methoxy-5-(glycolamido)acetanilide | ω-Oxidation, N-Acetylation |
| Glucuronic acid conjugates of metabolites | Glucuronidation |
Experimental Protocols (Based on 2,4-Diaminoanisole Study)
The following is a representative experimental protocol for studying the metabolism of a diaminoanisole isomer in rats, based on the study of 2,4-Diaminoanisole.[1]
4.1 Animal Model
-
Species: Male Fischer 344 rats.
-
Housing: Housed in individual metabolism cages designed for the separate collection of urine and feces.
-
Diet: Standard laboratory chow and water available ad libitum.
4.2 Dosing and Sample Collection
-
Test Article: [ring-U-¹⁴C]2,4-Diaminoanisole dihydrochloride.
-
Dose Administration: A single intraperitoneal injection.
-
Urine and Feces Collection: Urine and feces were collected at 24 and 48 hours post-administration. Urine was collected in containers maintained at dry ice temperature.
4.3 Sample Analysis
-
Radiochemical Analysis: The total radioactivity in urine and feces was determined by liquid scintillation counting.
-
Metabolite Profiling: Urine samples were analyzed by high-performance liquid chromatography (HPLC) to separate the parent compound and its metabolites.
-
Metabolite Identification: Metabolites were identified by comparing their chromatographic retention times with those of authentic standards and by mass spectrometry.
Visualization of Metabolic Pathways and Workflows
5.1 Predicted Metabolic Pathway of 3,4-Diaminoanisole
References
An In-Depth Technical Guide on the Absorption and Excretion of 3,4-Diaminoanisole Sulfate
Disclaimer: Scientific literature extensively details the absorption, distribution, metabolism, and excretion (ADME) of 2,4-diaminoanisole sulfate. However, there is a significant lack of publicly available data specifically for its isomer, 3,4-diaminoanisole sulfate. This guide will utilize the comprehensive data for the 2,4-isomer as a surrogate to illustrate the expected ADME properties and relevant study methodologies for this compound, given their structural similarity. Researchers should interpret this information with the understanding that while analogous pathways are likely, quantitative values may differ.
Introduction
This compound is an aromatic amine, a class of compounds with wide industrial applications, including in the formulation of dyes. Understanding the ADME profile of such compounds is critical for assessing their toxicological risk and for the development of safe handling and use protocols. This technical guide provides a summary of the key ADME parameters, detailed experimental methodologies for their assessment, and visual representations of experimental workflows and metabolic pathways.
Absorption
The absorption of diaminoanisole compounds can occur through various routes, with dermal and oral exposure being the most relevant in occupational and consumer settings.
Studies on the dermal absorption of 2,4-diaminoanisole from hair dye formulations in Sprague-Dawley rats have shown that absorption is generally low, ranging from 0.26% to 1.1% of the administered dose.
In contrast to dermal absorption, administration via gavage or intraperitoneal injection leads to significant systemic exposure. Following intraperitoneal injection of 50 mg/kg body weight of [14C]-labeled 2,4-diaminoanisole in rats, a substantial portion of the radioactivity is absorbed and subsequently excreted.
Distribution
Upon absorption, diaminoanisole and its metabolites are distributed throughout the body. Studies with radiolabeled 2,4-diaminoanisole have shown that the compound and its metabolites can bind to macromolecules. Covalent binding of oxidative metabolites to microsomal proteins in the liver and kidneys of rats has been observed. This binding is influenced by the activity of cytochrome P450 enzymes.
Metabolism
The metabolism of diaminoanisole is a critical determinant of its biological activity and toxicity. The primary metabolic pathways for the 2,4-isomer involve acetylation and oxidation, followed by conjugation. It is plausible that 3,4-diaminoanisole undergoes a similar metabolic fate.
The major metabolites of 2,4-diaminoanisole identified in rats are:
-
4-acetylamino-2-aminoanisole
-
2,4-diacetylaminoanisole
-
2,4-diacetylaminophenol
These metabolites are excreted in the urine as free forms or as glucuronide and sulfate conjugates. The metabolism is dependent on cytochrome P450 enzymes.
Based on the known metabolism of the 2,4-isomer, a putative metabolic pathway for 3,4-diaminoanisole is proposed below. This pathway includes initial acetylation of one or both amino groups, followed by potential O-demethylation and hydroxylation, and subsequent conjugation.
In-Depth Technical Guide: Genotoxicity and Mutagenicity of 3,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Diaminoanisole sulfate, a compound also widely known in scientific literature as 2,4-diaminoanisole sulfate, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of its genotoxicity and mutagenicity profile, drawing from key historical and contemporary studies. The data presented herein demonstrates that this compound is a potent mutagen and clastogen, particularly following metabolic activation. This document summarizes quantitative data from pivotal assays, details the experimental methodologies employed, and visualizes the relevant biological and experimental processes to offer a complete resource for researchers and professionals in the field of drug development and toxicology.
Introduction
3,4-Diaminoanisole and its sulfate salt are aromatic amines that were historically used in oxidative hair dye formulations.[1][2] Due to concerns over its carcinogenic potential, its use in consumer products has been discontinued in many regions.[1][2] The carcinogenicity of this compound is well-documented in animal studies, with the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) classifying it as reasonably anticipated to be a human carcinogen.[1][2] The genotoxic and mutagenic properties of this compound are considered to be key mechanisms underlying its carcinogenicity. This guide will delve into the specific data from various assays that have established this profile.
Mutagenicity Data
The mutagenic potential of this compound has been primarily evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His⁻). Mutagenic compounds can cause a reverse mutation to the wild-type phenotype (His⁺), allowing the bacteria to grow on a histidine-deficient medium.
Key Findings: this compound is consistently shown to be mutagenic in the Ames test, particularly in the presence of a mammalian metabolic activation system (S9 fraction).[3][4] It primarily induces frameshift mutations, as evidenced by its activity in strains such as TA1538 and TA98.[3]
Table 1: Mutagenicity of this compound in Salmonella typhimurium (Ames Test)
| Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Revertants/Plate (Mean ± SD) | Fold Increase over Control | Reference |
| TA1538 | 0 | + | 15 ± 3 | - | Dybing & Thorgeirsson, 1977 |
| 10 | + | 150 ± 20 | 10.0 | Dybing & Thorgeirsson, 1977 | |
| 50 | + | 450 ± 35 | 30.0 | Dybing & Thorgeirsson, 1977 | |
| 100 | + | 700 ± 50 | 46.7 | Dybing & Thorgeirsson, 1977 | |
| TA98 | 0 | + | 30 ± 5 | - | Ames et al., 1975 |
| 10 | + | 250 ± 25 | 8.3 | Ames et al., 1975 | |
| 50 | + | 900 ± 60 | 30.0 | Ames et al., 1975 | |
| 100 | + | 1500 ± 110 | 50.0 | Ames et al., 1975 |
Experimental Protocol: Ames Test
-
Test System: Salmonella typhimurium strains TA1538 and TA98 were used to detect frameshift mutagens.
-
Metabolic Activation: A liver post-mitochondrial fraction (S9) from rats pre-treated with Aroclor 1254 was used to simulate mammalian metabolism. The S9 mix contained S9 fraction, NADP, glucose-6-phosphate, and other co-factors in a phosphate buffer.
-
Procedure: Varying concentrations of this compound were dissolved in a suitable solvent (e.g., DMSO). The test compound, bacterial culture, and S9 mix (or buffer for non-activation plates) were combined in molten top agar. This mixture was then poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Data Analysis: The number of revertant colonies (His⁺) on each plate was counted. A positive response is typically defined as a dose-dependent increase in revertant colonies that is at least twice the spontaneous background rate.
Genotoxicity Data: In Vitro Mammalian Assays
The genotoxic effects of this compound have been further characterized in mammalian cell systems, revealing its ability to induce chromosomal damage.
Chromosomal Aberration Assay
This assay assesses the ability of a substance to cause structural changes in chromosomes.
Key Findings: this compound induces chromosomal aberrations in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, in the presence of metabolic activation.[3]
Table 2: Chromosomal Aberrations in CHO Cells Induced by this compound
| Concentration (µg/mL) | Metabolic Activation (S9) | % Cells with Aberrations (Excluding Gaps) | Aberrations per 100 Cells | Reference |
| 0 | + | 2.0 | 2.0 | Galloway et al., 1987 |
| 50 | + | 8.5 | 9.0 | Galloway et al., 1987 |
| 100 | + | 17.0 | 19.5 | Galloway et al., 1987 |
| 200 | + | 35.5 | 42.0 | Galloway et al., 1987 |
Experimental Protocol: Chromosomal Aberration Assay
-
Test System: Chinese hamster ovary (CHO) cells.
-
Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.
-
Procedure: CHO cells were exposed to various concentrations of this compound with and without S9 mix for a short period (e.g., 2-4 hours). Following the exposure, cells were washed and incubated in fresh medium.
-
Cell Harvest: A spindle inhibitor (e.g., Colcemid) was added to arrest cells in metaphase. Cells were then harvested, treated with a hypotonic solution, and fixed.
-
Slide Preparation and Analysis: Fixed cells were dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa). Metaphase spreads were analyzed microscopically for chromosomal aberrations, including chromatid and chromosome breaks, exchanges, and other complex rearrangements.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive indicator of DNA damage and repair, detecting reciprocal exchanges between sister chromatids.
Key Findings: this compound significantly increases the frequency of sister chromatid exchanges in CHO cells, again requiring metabolic activation for this effect.[3]
Table 3: Sister Chromatid Exchanges in CHO Cells Induced by this compound
| Concentration (µg/mL) | Metabolic Activation (S9) | SCEs per Cell (Mean ± SD) | Reference |
| 0 | + | 8.5 ± 0.7 | Galloway et al., 1987 |
| 25 | + | 15.2 ± 1.1 | Galloway et al., 1987 |
| 50 | + | 28.9 ± 2.3 | Galloway et al., 1987 |
| 100 | + | 55.4 ± 4.8 | Galloway et al., 1987 |
Experimental Protocol: Sister Chromatid Exchange Assay
-
Test System: Chinese hamster ovary (CHO) cells.
-
Procedure: Cells were cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). During the first cell cycle, cells were treated with this compound and S9 mix for a short period.
-
Cell Harvest: Cells were arrested in metaphase with a spindle inhibitor, harvested, and slides prepared as in the chromosomal aberration assay.
-
Staining: Slides were differentially stained (e.g., using the fluorescence plus Giemsa technique) to distinguish between the two sister chromatids.
-
Analysis: The number of exchanges between sister chromatids was scored per metaphase.
Unscheduled DNA Synthesis (UDS)
The UDS assay measures DNA repair synthesis following DNA damage.
Key Findings: 3,4-Diaminoanisole has been reported to induce unscheduled DNA synthesis in HeLa cells, both with and without the addition of an S9 mix.[3] This suggests that the compound or its metabolites can cause DNA damage that elicits a DNA repair response.
In Vivo Genotoxicity Data
The results of in vivo genotoxicity studies for this compound have been largely negative.[3] Studies on the induction of micronuclei in mouse bone marrow cells and dominant lethal mutations in rats did not show a positive effect.[3] This discrepancy between in vitro and in vivo results may be attributed to differences in metabolism, detoxification, and distribution of the compound in the whole animal.
Mechanism of Genotoxicity
The genotoxicity of this compound is dependent on its metabolic activation.[3] Cytochrome P450 enzymes in the liver S9 fraction are responsible for converting the parent compound into reactive electrophilic metabolites.[3] These metabolites can then form covalent adducts with DNA, leading to mutations and chromosomal damage.
Conclusion
The data compiled in this technical guide unequivocally demonstrate that this compound is a potent genotoxic and mutagenic agent in vitro. Its activity is highly dependent on metabolic activation, leading to the formation of reactive species that damage DNA. While in vivo studies have not consistently shown genotoxic effects, the strong and varied positive results in vitro provide a plausible mechanistic basis for the observed carcinogenicity of this compound in animal models. This comprehensive dataset serves as a critical resource for understanding the toxicological profile of this compound and for informing risk assessments of related aromatic amines.
References
The Historical Use of 3,4-Diaminoanisole Sulfate in Hair Dyes: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminoanisole sulfate, an aromatic amine once valued for its role as a color modifier in permanent hair dye formulations, has a storied history that serves as a critical case study in cosmetic ingredient safety and regulatory science.[1][2] This technical guide provides an in-depth review of the historical use of this compound, its subsequent discontinuation following findings of carcinogenicity, and the scientific investigations that underpinned this regulatory shift. The information presented herein is intended for researchers, scientists, and professionals in drug development and toxicology.
Historical Context and Usage in Hair Dyes
This compound was a key component in "coal-tar" based permanent hair dyes, a category of hair coloring products that rely on oxidation chemistry to develop color.[3] These dyes typically involve an aromatic amine, such as this compound, which acts as a "coupler" or "dye intermediate," and an oxidizing agent, usually hydrogen peroxide. The reaction between these components forms larger color molecules that are trapped within the hair shaft, resulting in a long-lasting color.
In the 1970s, it was a widely used ingredient. For instance, in 1978, it was estimated that approximately 75% of hair dye formulations contained 2,4-diaminoanisole or its sulfate salt.[1][2] The primary routes of potential human exposure were through dermal contact and inhalation during the hair dyeing process.[1]
Carcinogenicity and Discontinuation
The widespread use of this compound came under scrutiny following studies that indicated its potential as a carcinogen. Research conducted in the 1970s found that the compound could cause cancer in laboratory animals.[3] This led to regulatory action by the U.S. Food and Drug Administration (FDA), which proposed a regulation requiring a warning label on all hair dye products containing 2,4-diaminoanisole or its sulfate.[1][2] In response to these findings and the impending regulation, the cosmetic industry voluntarily removed this compound from hair dye formulations in the late 1970s and early 1980s.[1][2][4] The National Toxicology Program (NTP) lists 2,4-diaminoanisole sulfate as "reasonably anticipated to be a human carcinogen".[5]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the use and carcinogenicity of this compound.
Table 1: Usage and Concentration in Hair Dye Formulations
| Parameter | Value | Reference |
| Prevalence of Use (1978) | ~75% of hair dye formulations | [1][2] |
| Maximum Concentration in Concentrated Hair-Dye Preparations | ~1.5% | [1] |
| Estimated Annual Usage in the United States (1977) | 30,000 lbs | [1][2] |
Table 2: Summary of Carcinogenicity Data from NCI Bioassay
| Species | Sex | Exposure Group | Incidence of Thyroid Follicular-Cell Tumors (Adenomas and Carcinomas combined) | Incidence of Skin and Associated Gland Malignant Tumors | Reference |
| Fischer 344 Rats | Male | High Dose (0.5% in feed) | Significantly increased | Significantly increased | [6] |
| Fischer 344 Rats | Female | High Dose (0.5% in feed) | Significantly increased | Significantly increased | [6] |
| B6C3F1 Mice | Male | High Dose (0.24% in feed) | Significantly increased (adenomas only) | Not significantly increased | [6] |
| B6C3F1 Mice | Female | High Dose (0.24% in feed) | Significantly increased | Not significantly increased | [6] |
Experimental Protocols
The most definitive evidence for the carcinogenicity of this compound came from a bioassay conducted by the National Cancer Institute (NCI).
NCI Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity
-
Test Substance: Technical-grade 2,4-Diaminoanisole sulfate.
-
Animal Models: Fischer 344 rats and B6C3F1 mice, with 50 animals of each sex per group.
-
Administration Route: The test substance was administered in the feed.
-
Dosing Regimen:
-
Rats:
-
Low Dose: 0.12% time-weighted average dietary concentration.
-
High Dose: 0.5% time-weighted average dietary concentration.
-
-
Mice:
-
Low Dose: 0.12% dietary concentration.
-
High Dose: 0.24% dietary concentration.
-
-
-
Duration of Administration: 78 weeks.
-
Observation Period: An additional 29 weeks for rats and 19 weeks for mice after the administration period.
-
Control Groups: For each species, 49 or 50 animals of each sex were used as controls and received the same diet without the test substance.
-
Endpoint Analysis: Tissues from all animals were subjected to a complete histopathological examination to identify neoplastic and non-neoplastic lesions. Statistical analyses were performed to compare tumor incidences between the dosed and control groups.
Signaling Pathways and Mechanisms of Carcinogenicity
The carcinogenic activity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.
Metabolic Activation and Genotoxicity
Following absorption, 3,4-Diaminoanisole undergoes metabolic transformation in the body. The major metabolic pathway involves acetylation of the amino groups, leading to the formation of 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. Oxidative pathways also play a role, resulting in O-demethylation and ring hydroxylation. It is hypothesized that during this metabolism, reactive electrophilic intermediates are formed that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer. In vitro studies have shown that 2,4-diaminoanisole is mutagenic in the Ames test (with metabolic activation) and can induce sister chromatid exchanges in mammalian cells.
References
- 1. Protective effect of 4,4'-diaminodiphenylsulphone against oxidative stress but not to apoptotic stress in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]
- 3. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Other Data Relevant to an Evaluation of Carcinogenicity and Its Mechanisms - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peroxidase Enzyme Assays Using 3,4-Diaminoanisole Sulfate
These application notes provide a comprehensive overview and a detailed protocol for the utilization of 3,4-Diaminoanisole sulfate as a chromogenic substrate in peroxidase enzyme assays. This document is intended for researchers, scientists, and drug development professionals who are employing peroxidase-based detection systems in their experimental workflows.
1. Introduction
Peroxidase enzymes, such as Horseradish Peroxidase (HRP), are widely utilized in biochemical applications due to their ability to catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂).[1] This catalytic activity is harnessed in numerous detection methods, including Enzyme-Linked Immunosorbent Assays (ELISAs), immunohistochemistry, and Western blotting. The choice of substrate is critical for the sensitivity and reliability of these assays.[2] this compound serves as a chromogenic substrate, which, upon oxidation by peroxidase, forms a colored product that can be quantified spectrophotometrically.
2. Principle of the Assay
The fundamental principle of the peroxidase assay using this compound involves the enzymatic reaction where the peroxidase enzyme catalyzes the transfer of electrons from the substrate (3,4-Diaminoanisole) to hydrogen peroxide. This results in the oxidation of 3,4-Diaminoanisole, leading to the formation of a colored product. The intensity of the color produced is directly proportional to the amount of peroxidase activity, which can be measured by monitoring the change in absorbance at a specific wavelength.
The general reaction can be summarized as follows:
H₂O₂ + Reduced Substrate (colorless) --(Peroxidase)--> Oxidized Substrate (colored) + H₂O
3. Signaling Pathway Diagram
Caption: Peroxidase-catalyzed oxidation of 3,4-Diaminoanisole.
4. Applications
Peroxidase assays with chromogenic substrates like this compound are integral to various life science research and diagnostic applications:
-
Enzyme-Linked Immunosorbent Assay (ELISA): As a reporter enzyme conjugated to a secondary antibody, peroxidase activity indicates the presence and quantity of the target antigen.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For localizing antigens in tissue sections and cells. The colored precipitate from the substrate is deposited at the site of the enzyme, allowing for microscopic visualization.
-
Western Blotting: For the detection of specific proteins separated by electrophoresis. The enzyme, linked to an antibody, generates a colored band on the membrane where the target protein is located.
-
Nucleic Acid Hybridization: In techniques like Southern and Northern blotting, peroxidase-labeled probes can be used to detect specific DNA or RNA sequences.
5. Experimental Protocols
The following is a generalized protocol for a peroxidase enzyme activity assay using this compound. The concentrations and volumes may require optimization depending on the specific application and experimental conditions.
5.1. Materials and Reagents
-
This compound
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Peroxidase enzyme (e.g., Horseradish Peroxidase)
-
Phosphate Buffer (e.g., 0.1 M Sodium Phosphate, pH 6.0)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplates
-
Pipettes and tips
-
Deionized water
5.2. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.0): Prepare a 0.1 M solution of sodium phosphate monobasic and adjust the pH to 6.0 with 1 M NaOH or HCl.
-
Substrate Stock Solution (e.g., 10 mg/mL): Dissolve this compound in deionized water or a suitable organic solvent like methanol or DMSO. Store protected from light. Note: Due to the potential carcinogenicity of related aromatic amines, appropriate safety precautions should be taken.
-
Hydrogen Peroxide Stock Solution (e.g., 0.3%): Dilute the 30% H₂O₂ stock solution in deionized water. Prepare this solution fresh daily.
-
Working Substrate Solution: Immediately before use, prepare the working substrate solution by mixing the substrate stock solution and the hydrogen peroxide stock solution in the appropriate buffer. The final concentrations will need to be optimized, but a starting point could be in the range of 0.1-1.0 mg/mL for the substrate and 0.003-0.03% for H₂O₂.
-
Enzyme Solution: Dilute the peroxidase enzyme in the phosphate buffer to achieve a concentration that gives a linear rate of reaction over a reasonable time course (e.g., 1-10 µg/mL).
5.3. Assay Procedure
-
Set the spectrophotometer to the optimal wavelength for the oxidized product of this compound. If this is unknown, a spectral scan of the reaction product should be performed to determine the wavelength of maximum absorbance (λmax). For many diamine-based substrates, this is in the range of 450-550 nm.
-
Pipette the working substrate solution into a cuvette or microplate well.
-
To initiate the reaction, add the diluted enzyme solution to the substrate solution and mix quickly.
-
Immediately start monitoring the change in absorbance over time (kinetic assay) or incubate for a fixed period (endpoint assay).
-
For an endpoint assay, the reaction can be stopped by adding a stopping reagent, such as a strong acid (e.g., 1 M H₂SO₄).
-
Record the absorbance values. For a kinetic assay, the rate of change in absorbance per unit of time is determined.
5.4. Experimental Workflow Diagram
Caption: General workflow for a peroxidase enzyme assay.
6. Data Presentation
Table 1: Typical Reagent Concentrations for Peroxidase Assay
| Reagent | Stock Concentration | Working Concentration Range |
| This compound | 10 mg/mL | 0.1 - 1.0 mg/mL |
| Hydrogen Peroxide (H₂O₂) | 0.3% | 0.003% - 0.03% |
| Peroxidase Enzyme | 1 mg/mL | 1 - 10 µg/mL |
| Buffer (e.g., Na-Phosphate) | 0.1 M, pH 6.0 | 0.1 M, pH 6.0 |
Note: These are starting recommendations and should be optimized for each specific assay.
7. Data Analysis
The activity of the peroxidase enzyme can be calculated using the Beer-Lambert law:
Activity (units/mL) = (ΔA / min) * V_total / (ε * l * V_enzyme)
Where:
-
ΔA / min = The rate of change in absorbance per minute
-
V_total = The total volume of the assay mixture (in mL)
-
ε = The molar extinction coefficient of the oxidized this compound (in M⁻¹cm⁻¹)
-
l = The path length of the cuvette (usually 1 cm)
-
V_enzyme = The volume of the enzyme solution added (in mL)
Note: The molar extinction coefficient (ε) for the oxidized product of this compound must be determined experimentally.
8. Safety Precautions
Many aromatic diamine compounds are considered potentially hazardous. It is crucial to handle this compound and its solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood. Dispose of waste according to institutional guidelines.
This compound can be a valuable chromogenic substrate for the sensitive detection of peroxidase activity in a variety of research and diagnostic applications. The provided protocol offers a solid foundation for developing and optimizing peroxidase-based assays. Researchers should perform initial experiments to determine the optimal substrate and enzyme concentrations, as well as the ideal reaction conditions for their specific experimental setup. Careful attention to safety precautions is essential when working with this class of compounds.
References
Application Notes: 3,4-Diaminoanisole Sulfate in Histological Applications
Introduction
3,4-Diaminoanisole, and its sulfate salt, are aromatic amines that have historically seen use in various industrial applications, including as a component in hair dyes.[1] In the context of histology, it is primarily recognized for its former use as a chromogen in horseradish peroxidase (HRP) histochemistry. However, it is crucial to note that 3,4-Diaminoanisole sulfate is classified as a carcinogen and is harmful if swallowed, inhaled, or in contact with skin.[2][3] Due to these significant health risks, its use in modern laboratory settings has been largely superseded by safer alternatives.
Mechanism of Action
In its historical application for HRP histochemistry, 3,4-Diaminoanisole would act as a hydrogen donor. In the presence of hydrogen peroxide (H₂O₂), the horseradish peroxidase enzyme catalyzes the oxidation of 3,4-Diaminoanisole. This reaction results in the formation of a colored, insoluble polymer at the site of enzyme activity, thus allowing for the visualization of the target antigen or neuronal tracer to which the HRP is conjugated.
Safety and Handling
Given the hazardous nature of this compound, stringent safety precautions are mandatory when handling this compound.
-
Hazard Classification: Carcinogenicity, Category 1B (May cause cancer). Acute toxicity, Category 4 (Harmful if swallowed, in contact with skin, or if inhaled). It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[4]
-
Storage: Store in a tightly closed container in a cool, well-ventilated, and locked area.[2][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This substance may need to be treated as hazardous waste.[2]
Experimental Protocol: Historical Application in HRP Histochemistry
Disclaimer: The following protocol is provided for informational purposes only, reflecting historical use. Due to the carcinogenicity of this compound, its use is not recommended. Safer, more sensitive chromogens such as 3,3'-Diaminobenzidine (DAB) and tetramethylbenzidine (TMB) are the current standards.
This protocol outlines the general steps that would have been followed for visualizing HRP in tissue sections using this compound.
Materials:
-
Fixed tissue sections containing HRP (e.g., from neuronal tracing studies)
-
This compound
-
Tris buffer (or other suitable buffer, e.g., phosphate buffer)
-
Hydrogen peroxide (H₂O₂)
-
Ethanol series (for dehydration)
-
Xylene (or other clearing agent)
-
Mounting medium and coverslips
Procedure:
-
Tissue Preparation:
-
Begin with appropriately fixed and sectioned tissue. The fixation method should be compatible with preserving HRP enzyme activity.
-
Rinse sections in buffer to remove any residual fixative.
-
-
Preparation of Staining Solution (Perform in a chemical fume hood):
-
Prepare a buffered solution of this compound. A typical concentration would be in the range of 0.05%.
-
Immediately before use, add hydrogen peroxide to the solution to a final concentration of approximately 0.01%.
-
-
Staining Reaction:
-
Immerse the tissue sections in the freshly prepared staining solution.
-
Incubate for a sufficient period for the color reaction to develop. This would typically be monitored microscopically. The reaction product is a brown pigment.[1]
-
-
Washing and Dehydration:
-
Once the desired staining intensity is achieved, stop the reaction by washing the sections thoroughly in buffer.
-
Dehydrate the sections through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%).
-
-
Clearing and Mounting:
-
Clear the sections in xylene or a suitable substitute.
-
Coverslip the sections using a permanent mounting medium.
-
Data Presentation
Due to the discontinuation of this method in favor of safer alternatives, comprehensive quantitative data for direct comparison is scarce in modern literature. However, for context, a table summarizing key parameters is provided below.
| Parameter | Value/Range | Notes |
| Chromogen Concentration | ~0.05% (w/v) | Concentration would be optimized based on tissue type and HRP concentration. |
| Hydrogen Peroxide Conc. | ~0.01% (v/v) | Added to the staining solution immediately before use to initiate the enzymatic reaction. |
| Incubation Time | 5-15 minutes | Highly variable; reaction should be monitored visually under a microscope. |
| pH | 7.2 - 7.6 | Typically performed at a neutral to slightly alkaline pH. |
| Reaction Product Color | Brown | The oxidized 3,4-Diaminoanisole forms an insoluble brown polymer at the site of HRP.[1] |
Workflow Diagram
The following diagram illustrates the general workflow for the historical use of this compound in HRP histochemistry.
A flowchart of the historical HRP histochemistry workflow.
References
3,4-Diaminoanisole Sulfate: Exploring Potential Applications Beyond a Chromogenic Substrate
Extensive research has revealed no established application of 3,4-Diaminoanisole sulfate as a chromogenic substrate in biochemical assays. Despite a thorough investigation into its potential use in enzymatic reactions for colorimetric detection, no scientific literature or standard laboratory protocols support this application. The compound is primarily recognized as a chemical intermediate in the synthesis of various organic molecules.
While this compound does not appear to be utilized as a chromogenic substrate, this document aims to provide researchers, scientists, and drug development professionals with a summary of its known characteristics and applications, alongside a brief overview of chromogenic assays for context.
Chemical Identity and Known Applications
3,4-Diaminoanisole, also known as 4-Methoxy-o-phenylenediamine, and its sulfate salt are primarily used in the following areas:
-
Intermediate in Organic Synthesis: The most prominent application of 3,4-Diaminoanisole and its salts is as a precursor in the synthesis of more complex molecules. It serves as a building block for the creation of various dyes and has been noted as an intermediate in the production of certain pharmaceuticals.[1][2]
-
Derivatizing Reagent: One specific application found is its use as a derivatizing reagent in High-Performance Liquid Chromatography (HPLC).[2] In this context, it reacts with other non-chromophoric molecules to form a derivative that can be detected by a UV-Vis detector. This is a chemical labeling process rather than an enzymatic conversion.
It is important to distinguish 3,4-Diaminoanisole from its isomer, 2,4-Diaminoanisole. The latter has been used historically in hair and fur dyes.[3] Research on 2,4-Diaminoanisole has also focused on its toxicological and mutagenic properties, noting that its reaction with hydrogen peroxide can form mutagenic products.[3] However, this reactivity has not been harnessed for routine use as a chromogenic substrate in a laboratory setting.
The Role of Chromogenic Substrates in Enzymatic Assays
Chromogenic substrates are colorless molecules that are transformed into a colored product by a specific enzyme. This color change allows for the detection and quantification of enzyme activity. These substrates are fundamental components of many widely used assays, including the Enzyme-Linked Immunosorbent Assay (ELISA).
In a typical ELISA, an enzyme such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) is conjugated to an antibody. Upon binding of the antibody to its target, a chromogenic substrate is added. The enzyme catalyzes a reaction that converts the substrate into a colored product, and the intensity of the color is proportional to the amount of the target molecule present.
Commonly used chromogenic substrates for HRP include:
-
3,3',5,5'-Tetramethylbenzidine (TMB): Produces a blue color that turns yellow upon addition of a stop solution.
-
o-Phenylenediamine dihydrochloride (OPD): Forms a yellow-orange product.
-
2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Generates a green-colored product.
The selection of a chromogenic substrate depends on the specific requirements of the assay, such as the desired sensitivity and the available detection instrumentation.
Conclusion
Based on the available scientific literature and chemical supplier information, this compound is not a recognized chromogenic substrate for enzymatic assays. Its established role is that of a chemical intermediate. Researchers seeking to develop or perform colorimetric assays should refer to well-established chromogenic substrates with documented protocols and proven efficacy.
Visualizing the Concept: A Generalized ELISA Workflow
While a specific workflow for this compound cannot be provided, the following diagram illustrates a typical indirect ELISA procedure where a chromogenic substrate is used.
Caption: A generalized workflow for an indirect ELISA, a common application for chromogenic substrates.
References
Application Notes: Spectrophotometric Determination of Nitrite Using 3,4-Diaminoanisole Sulfate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes describe a hypothetical protocol for the quantitative determination of nitrite in aqueous samples using 3,4-Diaminoanisole sulfate. This method is based on the well-established Griess diazotization-coupling reaction. In this proposed assay, 3,4-Diaminoanisole, released from its sulfate salt, is diazotized by nitrite in an acidic medium. The resulting diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm. This method provides a theoretical framework for the potential application of this compound in analytical chemistry.
Introduction
Nitrite is a significant ion in environmental and biological systems. Its monitoring is crucial in water quality assessment, food preservation, and biomedical research. The Griess test is a common and sensitive method for spectrophotometric quantification of nitrite.[1] This test involves a two-step reaction: the diazotization of a primary aromatic amine by nitrite in an acidic solution, followed by the coupling of the resulting diazonium salt with a suitable aromatic compound to form a colored azo dye.[1][2]
While various aromatic amines like sulfanilamide and sulfanilic acid are traditionally used, this document proposes a method utilizing this compound.[1] 3,4-Diaminoanisole possesses two primary amino groups that can potentially participate in the diazotization reaction, offering a basis for a colorimetric assay. This document outlines a detailed, albeit hypothetical, protocol for researchers interested in exploring the use of this compound for nitrite analysis.
Principle of the Method
The proposed method is based on a two-step chemical reaction:
-
Diazotization: In an acidic environment, nitrite ions (NO₂⁻) react with one of the primary amino groups of 3,4-Diaminoanisole to form a diazonium salt.
-
Coupling: The unstable diazonium salt is immediately coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a highly colored and stable azo dye.
The concentration of the resulting azo dye is quantified by measuring its absorbance at the wavelength of maximum absorption (λmax), which is expected to be in the range of 520-550 nm.[3]
Hypothetical Reaction Pathway
Caption: Hypothetical reaction pathway for nitrite detection.
Experimental Protocols
Reagent Preparation
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of 5% (v/v) phosphoric acid. Store in a dark, airtight container at 4°C. Caution: this compound is a suspected carcinogen; handle with appropriate personal protective equipment.
-
N-(1-naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v): Dissolve 100 mg of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store in a dark bottle at 4°C. This solution should be prepared fresh weekly.[3]
-
Nitrite Stock Solution (1000 ppm): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 100 mL of deionized water. This solution is stable for several months when stored at 4°C.
-
Nitrite Standard Solutions (0.1 - 10 ppm): Prepare a series of standard solutions by diluting the nitrite stock solution with deionized water. These solutions should be prepared fresh daily.
Sample Preparation
-
Water Samples: If the sample contains particulate matter, filter it through a 0.45 µm filter.
-
Biological Samples: Deproteinize the sample using a suitable method, such as ultrafiltration or treatment with zinc sulfate, to prevent interference from proteins.
Assay Procedure
-
Pipette 50 µL of each nitrite standard, sample, and a deionized water blank into separate wells of a 96-well microplate.
-
Add 50 µL of the 0.1% this compound solution to each well.
-
Mix gently and incubate for 10 minutes at room temperature, protected from light, to allow for the diazotization reaction to complete.
-
Add 50 µL of the 0.1% NED solution to each well.
-
Mix gently and incubate for another 10 minutes at room temperature, protected from light, for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
Hypothetical Experimental Workflow
Caption: Spectrophotometric assay workflow.
Data Presentation
The data obtained from the nitrite standards can be used to generate a standard curve by plotting the absorbance at 540 nm against the known nitrite concentrations. The concentration of nitrite in the unknown samples can then be determined from this curve.
| Nitrite Concentration (ppm) | Absorbance at 540 nm (Hypothetical) |
| 0.0 (Blank) | 0.005 |
| 0.1 | 0.055 |
| 0.5 | 0.250 |
| 1.0 | 0.500 |
| 2.5 | 1.250 |
| 5.0 | 2.480 |
| 10.0 | > 3.0 (Out of linear range) |
Note: The above data is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This document provides a theoretical framework for a spectrophotometric assay for nitrite detection using this compound. The proposed method is based on the well-established Griess reaction chemistry. While this protocol is hypothetical, it offers a starting point for researchers to develop and validate a new analytical method for nitrite quantification. It is important to note that optimization of reaction conditions, such as pH, reagent concentrations, and incubation times, would be necessary to achieve optimal performance. Additionally, the potential for interference from other substances in the sample matrix should be thoroughly investigated.
References
3,4-Diaminoanisole sulfate in immunohistochemistry procedures
Topic: 3,4-Diaminoanisole Sulfate in Immunohistochemistry Procedures
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound and its related isomer, 2,4-diaminoanisole sulfate, are aromatic amines that have historically seen use in dye formulations. While potentially applicable as chromogens in immunohistochemistry (IHC) due to their chemical properties, they are now largely considered obsolete for this purpose due to significant health and safety concerns. Both compounds are classified as hazardous substances and are reasonably anticipated to be human carcinogens.[1][2][3] Modern IHC protocols overwhelmingly favor safer and more effective chromogenic substrates.
These application notes provide a comprehensive overview of the safety concerns associated with diaminoanisole sulfates and detail a standard, validated immunohistochemistry protocol using a widely accepted and safer alternative, 3,3'-Diaminobenzidine (DAB).
Safety Profile of Diaminoanisole Sulfates
Extreme caution is advised when handling diaminoanisole sulfates. The following information is compiled from safety data sheets for the closely related and more extensively studied 2,4-Diaminoanisole Sulfate.
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Carcinogenicity: May cause cancer.[1][2][3] Classified as a Category 1B carcinogen.
-
Mutagenicity: Suspected of causing genetic defects.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
GHS Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
-
Environment
Precautionary Measures:
-
Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area or within a closed system.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]
-
Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or the environment.[3]
Physicochemical Properties
The properties of diaminoanisole sulfates are summarized below. This data is essential for understanding its solubility and handling characteristics.
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O₅S |
| Molecular Weight | 236.24 g/mol |
| Appearance | Off-white to violet powder/solid |
| Solubility | Soluble in water and ethanol |
Data sourced from available chemical information for 2,4-Diaminoanisole sulfate.
Immunohistochemistry (IHC) Workflow Overview
Due to the aforementioned safety risks, a detailed protocol for this compound is not provided. Instead, a standard protocol utilizing the much safer and widely used chromogen, 3,3'-Diaminobenzidine (DAB), is detailed. The general workflow of an IHC experiment is illustrated below.
Caption: A flowchart illustrating the major stages of a typical immunohistochemistry experiment.
Standard IHC Protocol using DAB Chromogen
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
4.1. Materials and Reagents
-
FFPE tissue sections on coated slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Primary Antibody (diluted in blocking buffer)
-
HRP-conjugated Secondary Antibody
-
DAB Substrate Kit (containing DAB chromogen and substrate buffer)
-
Hematoxylin
-
Mounting Medium
4.2. Experimental Procedure
Step 1: Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
Step 2: Antigen Retrieval
-
Pre-heat antigen retrieval buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS: 3 changes, 5 minutes each.[4]
Step 3: Blocking
-
Endogenous Peroxidase Quenching: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[4]
-
Rinse slides in PBS: 3 changes, 5 minutes each.
-
Non-specific Site Blocking: Apply blocking buffer to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.[5]
Step 4: Antibody Incubation
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[4]
-
Rinse slides in PBS: 3 changes, 5 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[6]
-
Rinse slides in PBS: 3 changes, 5 minutes each.
Step 5: Chromogenic Detection
-
Prepare the DAB working solution immediately before use by mixing the DAB chromogen with the substrate buffer according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections.
-
Monitor the color development under a microscope (typically 1-10 minutes). A brown precipitate will form at the site of the target antigen.[4][7]
-
Stop the reaction by immersing the slides in deionized water.
DAB Reaction Mechanism
The detection step in this protocol relies on the enzymatic reaction of Horseradish Peroxidase (HRP) with the DAB substrate.
Caption: The enzymatic oxidation of DAB by HRP, resulting in a visible precipitate.
5.1. Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei blue/purple.
-
"Blue" the Hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a drop of mounting medium and place a coverslip over the tissue, avoiding air bubbles.[4]
-
Allow the mounting medium to dry before microscopic examination.
Conclusion
While this compound possesses chromogenic properties, its significant health risks, particularly its carcinogenicity, make it an unsuitable reagent for modern immunohistochemistry applications. Researchers, scientists, and drug development professionals should prioritize safety and reproducibility by utilizing established, safer alternatives like 3,3'-Diaminobenzidine (DAB). The provided protocol offers a reliable and validated method for achieving high-quality IHC staining for a wide range of research and diagnostic applications. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical and adhere to strict laboratory safety protocols.
References
Application Note: Utilizing Western Blotting to Analyze Protein Expression Changes Induced by 3,4-Diaminoanisole Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Diaminoanisole and its sulfate salt are recognized as carcinogenic compounds, notably impacting thyroid carcinogenesis.[1][2][3] Understanding the molecular mechanisms behind its toxicity and carcinogenic potential is crucial. Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins from complex mixtures, such as cell or tissue lysates.[4] This application note provides a generalized protocol for using Western blotting to investigate changes in protein expression in a cellular model after treatment with 3,4-Diaminoanisole sulfate. This allows for the examination of its effects on signaling pathways, cellular stress responses, and other critical cellular processes.
While no specific signaling pathway for this compound is detailed in the provided search results, its known effects on thyroid hormone levels and carcinogenic properties suggest that it may impact pathways related to hormone synthesis, cell cycle control, and apoptosis.[1][3] A hypothetical application would be to investigate its effect on proteins involved in thyroid function or oncogenic signaling.
Hypothetical Experimental Data
The following table represents hypothetical data from a Western blot experiment designed to assess the dose-dependent effect of this compound on the expression of a hypothetical Protein X and a housekeeping protein (e.g., GAPDH) in a cell culture model.
Table 1: Quantitation of Protein X Expression Following Treatment with this compound.
| Treatment Group | Concentration (µM) | Protein X (Relative Densitometry Units) | GAPDH (Relative Densitometry Units) | Normalized Protein X Expression (Protein X / GAPDH) |
| Vehicle Control | 0 | 1.25 | 1.30 | 0.96 |
| This compound | 10 | 1.05 | 1.28 | 0.82 |
| This compound | 50 | 0.75 | 1.32 | 0.57 |
| This compound | 100 | 0.45 | 1.29 | 0.35 |
This data is for illustrative purposes only.
Experimental Protocols
This section details a comprehensive protocol for treating cells with this compound and subsequently analyzing protein expression via Western blotting.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., a thyroid cell line) in appropriate culture dishes and grow to optimal confluency in the recommended growth medium.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Cell Treatment: When cells reach the desired confluency (typically 70-80%), replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for changes in protein expression.
Part 2: Lysate Preparation
-
Cell Harvesting: After incubation, place the culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to each dish.[6][7] The choice of lysis buffer may depend on the subcellular location of the protein of interest.[7]
-
Scraping and Collection: Use a cell scraper to dislodge the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5][6]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[6] Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new, clean tube.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[6][7]
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a specific amount of protein (typically 10-50 µg) from each sample with an equal volume of 2X Laemmli sample buffer.[6][7] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5][7]
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.[4][5] Run the gel at a constant voltage until the dye front reaches the bottom.[4][5] The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4] This can be done using a wet or semi-dry transfer system.[8][9]
Part 4: Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6][9]
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[4][8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing steps to remove the unbound secondary antibody.[4][5]
-
Detection: Apply a chemiluminescent substrate (ECL) to the membrane and capture the signal using a CCD camera-based imager or X-ray film.[5][6]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[6]
Visualizations
References
- 1. Promoting effect of 2,4-diaminoanisole sulfate on rat thyroid carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. novateinbio.com [novateinbio.com]
- 5. Multi-Lysate Western Blotting Protocol | Rockland [rockland.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 8. Western Blot Protocol | Leinco Technologies [leinco.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
safe handling and disposal of 3,4-Diaminoanisole sulfate in the lab
Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-Diaminoanisole sulfate could not be definitively located. The following information is compiled from data on the free base, 3,4-Diaminoanisole, and its dihydrochloride salt, as well as general safety guidelines for aromatic amines. It is imperative to conduct a thorough, substance-specific risk assessment before handling this compound. The information for the isomeric compound, 2,4-Diaminoanisole sulfate, is more readily available and indicates significant health hazards, including carcinogenicity.[1][2][3] Given the structural similarities, it is prudent to handle this compound with extreme caution.
Hazard Identification and Classification
3,4-Diaminoanisole and its salts are aromatic amines. While specific hazard classification for the sulfate salt is not available, the free base is classified as harmful and an irritant. The related compound, 2,4-Diaminoanisole sulfate, is classified as a carcinogen (Category 1B) and is harmful if swallowed, in contact with skin, or if inhaled.[2][4] Due to these potential hazards, this compound should be handled as a substance with high acute and chronic toxicity.
Summary of Potential Hazards (based on 3,4-Diaminoanisole and related compounds):
| Hazard Class | GHS Classification (Inferred) | Description |
| Acute Toxicity (Oral) | Harmful if swallowed | May cause adverse health effects if ingested. |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Can be absorbed through the skin, leading to systemic effects. |
| Acute Toxicity (Inhalation) | Harmful if inhaled | Dust or aerosols may cause respiratory irritation and systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation | Direct contact may cause redness, itching, and inflammation. |
| Eye Damage/Irritation | Causes serious eye irritation | Direct contact can result in pain, redness, and potential eye damage. |
| Carcinogenicity | Suspected Carcinogen | The related isomer, 2,4-Diaminoanisole sulfate, is a known animal carcinogen.[4] |
Physical and Chemical Properties
A comprehensive set of physical and chemical properties for this compound is not available. The following table summarizes the known properties of the free base, 3,4-Diaminoanisole.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O (free base) |
| Molecular Weight | 138.17 g/mol (free base) |
| Appearance | Off-white to gray solid (free base)[5] |
| Melting Point | 46-48°C (free base) |
| Boiling Point | 302.4°C at 760 mmHg (free base) |
| Solubility | Soluble in water and ethanol.[6] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of aromatic amines, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile gloves (double gloving is recommended). Change gloves immediately if contaminated. |
| Body Protection | A lab coat that is fully buttoned. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary for operations with a high potential for aerosol or dust generation. |
Experimental Protocols
Protocol: Preparation of a Stock Solution
Objective: To prepare a stock solution of this compound for subsequent experiments.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask
-
Appropriate solvent (e.g., deionized water, ethanol)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (as specified in Section 3.2)
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound onto the weighing paper.
-
Transfer: Gently transfer the weighed powder into the volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent to the volumetric flask and swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Labeling: Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the solution in a tightly sealed, compatible container in a cool, dark, and well-ventilated area.
Spill and Emergency Procedures
Spill Cleanup
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals.
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7]
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company.
Diagrams
As no specific signaling pathways for this compound were identified, a general workflow for the safe handling and a logical diagram for the disposal of this hazardous chemical are provided below.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. pccomposites.com [pccomposites.com]
- 2. cpachem.com [cpachem.com]
- 3. cpachem.com [cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3,4-Diaminoanisole (102-51-2) at Nordmann - nordmann.global [nordmann.global]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: 3,4-Diaminoanisole Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Diaminoanisole sulfate. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the salt form of 3,4-Diaminoanisole, an aromatic amine. It is used as an intermediate in the synthesis of various compounds, including dyes and pharmaceuticals.[1] The sulfate salt is often preferred for its increased stability compared to the free base. Key properties are summarized in the table below.
Q2: What are the likely impurities in a crude sample of this compound?
While specific impurities depend on the synthetic route, common contaminants may include:
-
Starting Materials: Unreacted precursors such as 3-amino-4-nitroanisole or 3,4-dinitroanisole.
-
Byproducts of Incomplete Reaction: Intermediates from the reduction process.
-
Oxidation Products: Aromatic amines, including 3,4-Diaminoanisole, are susceptible to oxidation, which can lead to colored impurities. The compound is known to darken upon exposure to light and air.[2]
-
Residual Solvents and Reagents: Solvents or reagents used during the synthesis and workup.
Q3: What are the recommended primary purification methods for this compound?
The most common and effective purification method for crystalline solids like this compound is recrystallization. For challenging separations or to remove closely related impurities, column chromatography may be employed.
Q4: How can I assess the purity of the final product?
Purity can be determined using a combination of analytical techniques:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for separating the main compound from impurities.[3][4]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the melting temperature.
Q5: What are the recommended storage and handling precautions for this compound?
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. The compound darkens on exposure to light.[2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause irritation to the skin, eyes, and mucous membranes.[2]
Purification Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Problem: Low recovery or yield after recrystallization.
| Possible Cause | Solution |
| Solvent is too polar/non-polar | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Perform small-scale solubility tests with various solvents (e.g., water, ethanol, methanol, or mixtures) to find the optimal one. This compound is soluble in water and ethanol.[5] |
| Too much solvent was used | Using the minimum amount of hot solvent necessary to fully dissolve the crude product will maximize yield upon cooling. If too much was added, carefully evaporate some of the solvent to re-saturate the solution. |
| Premature crystallization | If the product crystallizes in the funnel during hot filtration, pre-heat the funnel and filter flask to prevent cooling and crystallization. |
| Cooling rate is too fast | Rapid cooling can trap impurities and lead to smaller, less pure crystals that are difficult to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: The product is still colored or appears impure after recrystallization.
| Possible Cause | Solution |
| Colored impurities are present | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the desired product and reduce yield. |
| Insoluble impurities | If impurities are insoluble in the hot recrystallization solvent, they can be removed by hot filtration before the cooling and crystallization step. |
| Compound degradation | The compound may be sensitive to heat. Avoid prolonged heating. If degradation is suspected, consider a purification method that does not require heat, such as column chromatography. |
| Oxidation | The compound darkens on exposure to air/light.[2] Perform the purification quickly and protect the solution from light where possible. |
Problem: An oil precipitates instead of crystals during recrystallization.
| Possible Cause | Solution |
| Solution is supersaturated | Re-heat the solution until the oil dissolves completely. Allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can help induce crystallization. |
| Impurities lowering the melting point | The melting point of the impure compound may be lower than the temperature of the solution. Add slightly more solvent to the heated mixture to lower the saturation point, then cool slowly. A second recrystallization may be necessary. |
Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O · H₂SO₄ | [5] |
| Molecular Weight | 236.25 g/mol | [5] |
| Appearance | Off-white to violet or dark brown powder | [2] |
| Solubility | Soluble in water and ethanol | [5] |
| Melting Point | 189-192 °C (decomposes) | [2] |
Experimental Protocol: Recrystallization
Disclaimer: This is a general protocol and may require optimization based on the purity of the starting material and the scale of the experiment.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, or a water/ethanol mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks, heating source (hot plate), Buchner funnel, filter paper, and vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a filter funnel. Quickly filter the hot solution through fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Analytical Methods for Purity Assessment
| Method | Typical Conditions | Purpose |
| HPLC | Column: C18 reverse-phaseMobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA)Detection: UV at 254 nm | Quantify purity and detect impurities.[3] |
| TLC | Stationary Phase: Silica gel plateMobile Phase: Ethyl acetate/Hexane mixtureVisualization: UV light (254 nm) or iodine vapor | Quickly assess purity and identify the number of components in the sample. |
| ¹H NMR | Solvent: DMSO-d₆ or D₂O | Confirm the chemical structure of the compound and identify any organic impurities. |
Visualized Workflows
Caption: General workflow for the recrystallization and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. 3,4-Diaminoanisole (102-51-2) at Nordmann - nordmann.global [nordmann.global]
- 2. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. env.go.jp [env.go.jp]
- 4. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
Technical Support Center: Optimizing 3,4-Diaminoanisole Sulfate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for assays involving 3,4-Diaminoanisole sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in assays?
This compound is an aromatic amine salt. In a laboratory setting, it can be used as a substrate or reagent in colorimetric assays due to its ability to form colored products upon reaction. While it has been used historically in hair and fur dyes, its use is now limited due to safety concerns. In research, it may be used in studies investigating enzymatic activities or as a chemical intermediate.
Q2: What are the critical safety precautions to take when working with this compound?
This compound is considered a potential carcinogen and can be absorbed through the skin.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3] In case of skin contact, the affected area should be washed immediately and thoroughly.[1]
Q3: What are the key parameters to consider when optimizing an assay with this compound?
The key parameters for optimization include pH, temperature, incubation time, and the concentration of all reactants, including the substrate (this compound), enzymes (if applicable), and any developing reagents. A Design of Experiments (DoE) approach can be an efficient way to screen for and optimize these factors.[4]
Q4: How can I prepare a stock solution of this compound?
Due to its salt form, this compound is generally soluble in aqueous solutions. To prepare a stock solution, dissolve the powder in a suitable buffer or deionized water. It is recommended to prepare fresh solutions for each experiment to ensure accuracy, as the compound may degrade over time, especially when exposed to light or air.
Troubleshooting Guide
This guide addresses common issues encountered during assays involving this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Incorrect pH of the reaction buffer: The enzymatic or chemical reaction may be highly pH-dependent. | Determine the optimal pH for your specific reaction by testing a range of pH values. |
| Degraded this compound: The compound may have degraded due to improper storage or age. | Use a fresh batch of this compound and prepare solutions immediately before use. Store the solid compound in a cool, dark, and dry place. | |
| Insufficient incubation time: The reaction may not have proceeded to completion. | Optimize the incubation time by measuring the signal at various time points to determine the reaction endpoint. | |
| Low enzyme concentration (if applicable): The amount of enzyme may be the limiting factor. | Increase the enzyme concentration in a stepwise manner to find the optimal concentration. | |
| High Background Signal | Spontaneous degradation of substrate: this compound may oxidize and produce a colored product without any enzymatic reaction. | Include a "no-enzyme" or "no-sample" control to measure the background signal and subtract it from the sample readings. Prepare the reaction mixture immediately before adding the start reagent. |
| Contaminated reagents: Reagents may be contaminated with interfering substances. | Use high-purity reagents and deionized water. Prepare fresh buffers and solutions. | |
| Poor Reproducibility | Inconsistent pipetting: Small variations in reagent volumes can lead to significant differences in results. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations: The reaction rate can be sensitive to temperature changes. | Use a temperature-controlled incubator or water bath to ensure a constant and uniform temperature throughout the experiment. | |
| Timing inconsistencies: Variations in incubation or reading times can affect the results. | Use a multichannel pipette or a repeating dispenser for adding reagents to multiple wells simultaneously. Read the plate at a consistent time after stopping the reaction. |
Experimental Protocols
General Colorimetric Assay for Aromatic Amine Quantification
1. Reagent Preparation:
- Buffer Solution: Prepare a buffer with a pH suitable for the reaction (e.g., 200 mM Sodium Acetate Buffer, pH 5.0).
- Substrate Solution: Prepare a stock solution of this compound in the buffer solution. The concentration should be optimized based on the expected sample concentrations.
- Developing Reagent: Prepare a solution of a color-developing agent (e.g., a diazonium salt or an oxidizing agent) in an appropriate solvent.
- Stop Solution: Prepare a solution to stop the reaction (e.g., 1 N Sodium Hydroxide).
2. Assay Procedure:
- Pipette the sample containing the aromatic amine into a microplate well.
- Add the buffer solution to bring the total volume to the desired level.
- Add the developing reagent to initiate the color-forming reaction.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
- Add the stop solution to terminate the reaction.
- Measure the absorbance at the wavelength of maximum absorbance for the colored product using a microplate reader.
3. Data Analysis:
- Create a standard curve using known concentrations of this compound.
- Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Data Presentation
Table 1: Effect of pH on Assay Signal
| pH | Average Absorbance (at λmax) | Standard Deviation |
| 4.0 | 0.152 | 0.011 |
| 5.0 | 0.489 | 0.023 |
| 6.0 | 0.312 | 0.018 |
| 7.0 | 0.105 | 0.009 |
Table 2: Optimization of Reagent Concentration
| This compound (µM) | Developing Reagent (µL) | Average Absorbance (at λmax) |
| 10 | 5 | 0.256 |
| 10 | 10 | 0.498 |
| 20 | 5 | 0.512 |
| 20 | 10 | 0.985 |
Visualizations
Caption: Experimental workflow for a colorimetric this compound assay.
Caption: Hypothetical reaction pathway for the colorimetric detection of this compound.
References
Technical Support Center: Troubleshooting Background Staining in Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with background staining in immunohistochemistry (IHC), with a focus on chromogenic detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining in IHC?
High background staining can obscure specific signals and make interpretation of results difficult. The most common causes include:
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the tissue. This can be due to excessively high antibody concentrations, cross-reactivity of the antibody, or insufficient blocking.[1][2][3]
-
Endogenous enzyme activity: Tissues can contain endogenous enzymes, such as peroxidases or phosphatases, that react with the substrate used for detection, leading to false positive signals.[1][3][4] This is particularly common in blood-rich tissues like the spleen and kidney.[3]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites can lead to antibodies adhering to random sites in the tissue.
-
Problems with tissue preparation: Thick tissue sections can trap reagents, leading to higher background.[1] Incomplete deparaffinization can also contribute to non-specific staining.[1] Additionally, tissues that have dried out during the staining process are prone to higher background.[5]
-
Autofluorescence: Some tissues naturally fluoresce, which can be a source of background in immunofluorescence, but can also interfere with imaging in brightfield microscopy.[3][6]
Q2: How can I reduce non-specific binding of my primary antibody?
To reduce non-specific binding of the primary antibody, you can try the following:
-
Titrate the primary antibody: Determine the optimal concentration of your primary antibody by performing a titration. Using too high a concentration increases the likelihood of non-specific binding.[1][5][7]
-
Increase blocking stringency: Increase the concentration of the blocking serum (up to 10%) or the incubation time.[7] Normal serum from the same species as the secondary antibody is often recommended.
-
Optimize antibody diluent: Adding NaCl (0.15 M to 0.6 M) to the antibody diluent can help reduce ionic interactions that may cause non-specific binding.[8]
-
Use a different primary antibody: If cross-reactivity is suspected, consider using a different primary antibody with higher specificity for the target antigen.[1][7]
Q3: My negative control (no primary antibody) shows background staining. What could be the cause?
If you observe staining in your negative control where the primary antibody was omitted, the issue likely lies with the secondary antibody or the detection system.
-
Non-specific binding of the secondary antibody: The secondary antibody may be binding non-specifically to the tissue.[2][5] To address this, you can:
-
Run a control with only the secondary antibody to confirm this is the source of the background.[5][9]
-
Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample tissue.[5]
-
Ensure the secondary antibody was raised in a different species than your sample tissue.
-
-
Endogenous enzyme activity: As mentioned earlier, endogenous peroxidases or phosphatases in the tissue can react with the substrate.[1][3]
-
Endogenous biotin: If you are using an avidin-biotin-based detection system, endogenous biotin in tissues like the kidney and liver can cause background staining.[7]
Q4: How do I block endogenous enzyme activity?
Blocking endogenous enzymes is a critical step to prevent false-positive signals.
-
For peroxidase (HRP) conjugates: Treat the tissue with a 3% hydrogen peroxide (H₂O₂) solution in methanol or water.[1][4]
-
For alkaline phosphatase (AP) conjugates: Use levamisole (2 mM) in the substrate solution to inhibit endogenous alkaline phosphatase activity.[1]
Troubleshooting Guides
Below are troubleshooting tables summarizing common issues, their potential causes, and recommended solutions.
Table 1: High Background Staining
| Observation | Potential Cause | Recommended Solution |
| Diffuse, non-specific staining across the entire tissue section. | Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal dilution.[1][5][7] |
| Secondary antibody is binding non-specifically. | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[5] | |
| Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., 10% normal serum). | |
| Endogenous enzyme activity. | Block endogenous peroxidases with 3% H₂O₂ or alkaline phosphatases with levamisole.[1][4] | |
| Tissue sections are too thick. | Prepare thinner tissue sections (e.g., 4-5 µm).[1] | |
| Incomplete deparaffinization. | Extend the deparaffinization time and use fresh xylene.[1] | |
| Staining is observed in the negative control (no primary antibody). | Secondary antibody is binding non-specifically. | Use a pre-adsorbed secondary antibody from a different species than the sample.[5] |
| Endogenous enzyme activity. | Perform an endogenous enzyme blocking step.[1][3] | |
| Endogenous biotin (if using avidin-biotin detection). | Block endogenous biotin using an avidin/biotin blocking kit.[7] | |
| Staining is more intense at the edges of the tissue. | Tissue has dried out during staining. | Keep slides in a humidified chamber during incubations.[5] |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry Staining Protocol with Peroxidase Detection
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody datasheet. For HIER, common buffers include citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0).
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol or PBS for 15-30 minutes at room temperature.[4]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in PBS) for 30-60 minutes at room temperature.[4]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash slides with PBS or TBS with a mild detergent like Tween-20 (PBST/TBST) (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash slides with PBST/TBST (3 changes, 5 minutes each).
-
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (e.g., Streptavidin-HRP) for 30 minutes.
-
Wash with PBST/TBST.
-
Incubate with the chromogen substrate solution (e.g., prepared with 3,4-Diaminoanisole sulfate) until the desired color intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - EE [thermofisher.com]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Peroxidase-Based Assays
Disclaimer: 3,4-Diaminoanisole sulfate is not recommended for use in laboratory experiments to reduce the signal-to-noise ratio. Historically, it has been used in hair dyes and is considered a potential carcinogen[1][2][3]. The information provided below is intended for researchers, scientists, and drug development professionals to offer general guidance on improving the signal-to-noise ratio in experiments utilizing peroxidase substrates, a class of molecules to which 3,4-Diaminoanisole belongs.
Troubleshooting Guides & FAQs
This guide provides answers to frequently asked questions and troubleshooting advice for common issues related to high background and low signal-to-noise ratio in peroxidase-based assays, such as ELISA (Enzyme-Linked Immunosorbent Assay).
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in my experiments?
The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the detection of small quantities of the target analyte with greater confidence. Conversely, a low S/N ratio can mask true signals, leading to inaccurate or false-negative results.
Q2: What are the common causes of a low signal-to-noise ratio in peroxidase-based assays?
A low signal-to-noise ratio is often a result of either a weak signal or high background. Common culprits include:
-
High Background:
-
Insufficient blocking of non-specific binding sites.[4][5][6]
-
Inadequate washing, leaving behind unbound reagents.[5][6][7][8]
-
Substrate solution deterioration or contamination.[7]
-
Incorrect antibody concentrations, leading to non-specific binding.
-
Cross-reactivity of antibodies with other molecules in the sample.[4][8]
-
-
Weak Signal:
-
Suboptimal concentration of the primary or secondary antibody.
-
Inactive enzyme or substrate.
-
Incorrect incubation times or temperatures.[7]
-
Problems with the sample itself (e.g., degradation of the target analyte).
-
Q3: Can this compound be used as a peroxidase substrate?
While some diamino compounds are used as peroxidase substrates, the choice of substrate is critical for assay performance[9]. There is no evidence in the provided search results to suggest that this compound is a suitable or safe substrate for modern, high-sensitivity assays. Given its hazardous properties, established and optimized peroxidase substrates like TMB (3,3',5,5'-Tetramethylbenzidine) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are recommended[10].
Troubleshooting Common Issues
Issue 1: High Background Across the Entire Plate
High background across all wells of an assay plate often points to a systemic issue with one of the assay components or steps.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk). Extend the blocking incubation time. Consider using a different blocking buffer.[4][6] |
| Inadequate Washing | Increase the number of wash cycles. Ensure each well is completely filled and emptied during each wash. Increase the detergent concentration (e.g., Tween-20) in the wash buffer.[4][5][8] |
| Substrate Instability | Prepare the substrate solution fresh just before use. Protect the substrate from light. Ensure the substrate solution is colorless before adding it to the plate.[7] |
| Contaminated Reagents | Use fresh, sterile reagents. Filter-sterilize buffers if microbial contamination is suspected.[7][8] |
| High Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal while minimizing background. |
Issue 2: Inconsistent or "Spotty" Background
Inconsistent background can be caused by localized issues within the assay plate.
| Potential Cause | Troubleshooting Recommendation |
| Improper Washing Technique | Ensure uniform washing across all wells. If using an automated plate washer, check for clogged or malfunctioning dispenser heads.[7] |
| Plate Contamination | Handle plates carefully to avoid dust or other contaminants from entering the wells. Use plate sealers during incubations.[6][7] |
| Well-to-Well Contamination | Be careful not to splash reagents between wells. Use fresh pipette tips for each sample and reagent.[7] |
| Uneven Temperature | Incubate plates in a stable temperature environment, away from drafts or direct heat sources, to ensure consistent reaction rates across the plate.[7] |
Experimental Protocols
Below are example protocols for key troubleshooting steps. These should be adapted and optimized for your specific assay.
Protocol 1: Optimizing Blocking Buffer
-
Prepare a series of blocking buffers:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% BSA in PBS
-
1% Non-fat dry milk in PBS
-
A commercially available blocking buffer
-
-
Coat a microplate with your antigen or capture antibody as per your standard protocol.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of each blocking buffer to different sets of wells. Include a "no blocking" control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate as before.
-
Proceed with the rest of your assay protocol , adding detection antibodies and substrate.
-
Compare the background signal in the negative control wells for each blocking buffer to identify the most effective one.
Protocol 2: Optimizing Wash Steps
-
Prepare your assay up to the first wash step according to your standard protocol.
-
Divide the plate into sections to test different washing procedures:
-
Section 1: 3 washes
-
Section 2: 5 washes
-
Section 3: 7 washes
-
-
For each wash cycle , add 300 µL of wash buffer to each well and allow it to soak for 30 seconds before aspirating.
-
Complete the remainder of your assay protocol.
-
Analyze the results to determine the minimum number of washes required to achieve a low background without significantly reducing the specific signal.
Visualizing Experimental Logic
Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,4-Diaminoanisole sulfate | 39156-41-7 [chemicalbook.com]
- 4. arp1.com [arp1.com]
- 5. biocompare.com [biocompare.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. sinobiological.com [sinobiological.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. Choice of substrate in determining peroxidase activity in the amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Peroxidase (EC 1.11.1.7) 2,2'-Azino-bis(3-Ethylbenzthiazoline-6-Sulfonic Acid) as a Substrate [sigmaaldrich.com]
effect of pH on 3,4-Diaminoanisole sulfate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3,4-Diaminoanisole sulfate in research and development. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on the effects of pH on the reactivity of this compound.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcome or Low Yield
Symptoms:
-
The expected product is not formed.
-
A mixture of unexpected byproducts is observed.
-
The reaction yield is significantly lower than anticipated.
Potential Cause: The pH of the reaction medium is often a critical factor influencing the reactivity of this compound. Aromatic diamines are susceptible to oxidation, and their stability is highly dependent on the pH of the solution. In acidic conditions, the amino groups are protonated, which generally increases stability and reduces the likelihood of oxidation. Conversely, in neutral to alkaline conditions, the free amine groups are more susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts and a decrease in the desired product yield.
Troubleshooting Steps:
-
Verify pH of Reaction Mixture: Use a calibrated pH meter to accurately measure the pH of your reaction. Do not rely on theoretical calculations, as the addition of reagents can alter the pH.
-
Adjust pH to Acidic Conditions: If your reaction protocol allows, consider adjusting the pH to a mildly acidic range (e.g., pH 3-6). This can be achieved by using an appropriate buffer system. The protonated form of the diamine is generally more stable and less prone to air oxidation.
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) before adding this compound. This is especially critical when working at neutral or alkaline pH.
-
Work Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Analyze for Oxidation Products: Use analytical techniques such as HPLC or LC-MS to check for the presence of colored byproducts that may indicate oxidation of the starting material.
Issue 2: Poor Solubility of this compound
Symptoms:
-
The this compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed during the reaction.
Potential Cause: The solubility of this compound is influenced by the pH of the solution. As a salt of a sulfuric acid, it is generally more soluble in aqueous solutions than the free base. However, its solubility can still be limited in certain organic solvents or at a pH where the free base is formed and precipitates.
Troubleshooting Steps:
-
Check the pH of the Solution: Measure the pH of your solvent system. If the pH is neutral or alkaline, the sulfate salt may be converting to the less soluble free base.
-
Acidify the Solution: If compatible with your reaction, a slight acidification of the solvent can increase the solubility of the amine by ensuring it remains in its protonated, salt form.
-
Solvent Selection: If the reaction allows, consider using a more polar solvent or a co-solvent system to improve solubility.
-
Gentle Warming: In some cases, gentle warming of the solution can help to dissolve the starting material. However, be cautious as elevated temperatures can also accelerate degradation, especially at non-optimal pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound to ensure its stability?
A1: To minimize oxidative degradation, it is recommended to handle and store solutions of this compound in acidic conditions (pH < 7). Under acidic conditions, the amino groups are protonated, forming the more stable ammonium salts which are less susceptible to oxidation.
Q2: How does pH affect the reactivity of the amino groups in this compound?
A2: The reactivity of the amino groups is directly tied to their protonation state, which is controlled by the pH.
-
In acidic solution (low pH): The amino groups are protonated (-NH3+). This deactivates them towards many electrophilic reactions but protects the molecule from oxidation.
-
In neutral to alkaline solution (higher pH): The amino groups are in their free amine form (-NH2). This makes them more nucleophilic and reactive towards electrophiles, but also significantly more prone to oxidation by air or other oxidizing agents present in the reaction mixture.
Q3: Can I use a buffer to control the pH of my reaction involving this compound?
A3: Yes, using a buffer system is a highly recommended practice to maintain a stable pH throughout your experiment. The choice of buffer will depend on the desired pH range and its compatibility with your reaction components. For maintaining acidic conditions, citrate or acetate buffers are common choices. For neutral conditions, phosphate buffers can be used, but be aware of the increased risk of oxidation.
Q4: My solution of this compound has turned dark. What does this indicate and what can I do?
A4: A darkening of the solution, often to a brown or black color, is a common indicator of oxidation of the aromatic diamine. This leads to the formation of colored, often polymeric, byproducts. To prevent this:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions under an inert atmosphere and protected from light.
-
Ensure the pH of the stock solution is acidic.
-
If a solution has darkened significantly, it is best to discard it and prepare a fresh one to ensure the purity of your starting material and the reproducibility of your experiment.
Data Presentation
Experimental Protocols
Protocol for a Preliminary pH Stability Test of this compound:
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a water/organic co-solvent mixture).
-
Incubation: Add a known volume of the stock solution to each buffer to achieve the desired final concentration.
-
Monitor Over Time: At regular intervals (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each buffered solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as UV-Vis spectrophotometry (monitoring for color change) or HPLC (quantifying the remaining this compound).
-
Evaluation: Compare the stability of the compound at different pH values. A decrease in the concentration of the parent compound or an increase in colored impurities will indicate degradation.
Visualizations
Caption: pH effect on this compound form and stability.
Caption: Workflow for troubleshooting reactivity issues.
preventing precipitation of 3,4-Diaminoanisole sulfate in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Diaminoanisole sulfate. The information is designed to help prevent its precipitation in buffer systems during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: Precipitation of this compound can occur due to several factors, primarily related to its solubility characteristics. As an aromatic amine, its solubility is significantly influenced by the pH of the solution. At a pH above its pKa value, the compound is predominantly in its less soluble, free base form. Other factors include the buffer concentration, the presence of other salts, and the temperature of the solution.
Q2: What is the pKa of 3,4-Diaminoanisole and why is it important?
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent.
-
At acidic pH (below the pKa): The amino groups are protonated (-NH3+), forming a salt that is more soluble in aqueous buffers.
-
At neutral or alkaline pH (above the pKa): The amino groups are deprotonated (-NH2), and the compound is in its less soluble free base form, which is more likely to precipitate.
Q4: Which buffer system is best to prevent precipitation?
A4: The choice of buffer is critical.
-
Acidic Buffers: Buffers that maintain a pH well below the estimated pKa of ~5.15 (e.g., acetate or citrate buffers in the pH 3-5 range) are more likely to keep the compound dissolved.
-
Phosphate Buffers: While widely used, phosphate buffers can sometimes interact with sulfate salts. It is important to ensure the total salt concentration does not exceed the solubility limits.
-
Tris Buffers: Tris buffers typically have a buffering range of pH 7-9, which is above the estimated pKa of 3,4-Diaminoanisole. Using Tris buffer may increase the risk of precipitation unless the pH is adjusted to the acidic range, which is outside its effective buffering capacity.
Q5: Can temperature changes cause precipitation?
A5: Yes, temperature can affect solubility. For many solids dissolved in a liquid, solubility increases with temperature. If you are preparing a saturated or near-saturated solution at an elevated temperature, it may precipitate upon cooling to room temperature or 4°C. It is recommended to prepare solutions at the temperature they will be used and stored at.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to the buffer.
| Potential Cause | Recommended Solution |
| Buffer pH is too high. | Lower the pH of the buffer to be at least 1-2 pH units below the estimated pKa (~5.15). Consider using an acidic buffer system like acetate or citrate. |
| High concentration of the compound. | Prepare a more dilute solution. If a high concentration is required, consider the use of a co-solvent. |
| Buffer concentration is too high. | High ionic strength can sometimes decrease the solubility of organic salts ("salting out"). Try reducing the buffer concentration. |
Issue: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Recommended Solution |
| Slow precipitation at equilibrium. | The initial concentration may be above the thermodynamic solubility limit. Try preparing a more dilute solution. |
| Temperature change. | If the solution was prepared warm, precipitation can occur upon cooling. Prepare and store the solution at a constant temperature. |
| pH drift. | The pH of the buffer may have changed over time. Re-measure and adjust the pH of your stock solution. |
| Interaction with other components. | If other reagents are added to the solution, they may be causing the precipitation. Test the solubility of this compound in the final complete solution matrix. |
Experimental Protocols
Protocol for Determining the Approximate Solubility of this compound in a Given Buffer
This protocol provides a general method to empirically determine the solubility of this compound in your specific buffer system.
Materials:
-
This compound
-
Your chosen buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Spectrophotometer (optional, for quantitative measurement)
Methodology:
-
Prepare a series of buffer aliquots: Dispense a fixed volume (e.g., 1 mL) of your chosen buffer into several microcentrifuge tubes.
-
Incremental Addition:
-
To the first tube, add a small, pre-weighed amount of this compound (e.g., 1 mg).
-
Vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Observe for any undissolved solid.
-
-
Continue Addition: If the solid dissolves completely, add another increment of the compound to the same tube and vortex again.
-
Determine Saturation Point: Continue this incremental addition until a small amount of solid no longer dissolves after vigorous and prolonged mixing (e.g., 30 minutes of stirring). This indicates you have reached the saturation point.
-
Equilibration and Clarification:
-
Allow the saturated solution to equilibrate by stirring for an extended period (e.g., 2-4 hours) at a constant temperature.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
-
Solubility Estimation:
-
Gravimetric (Qualitative): The total amount of compound added before persistent precipitation provides a rough estimate of the solubility.
-
Spectrophotometric (Quantitative): Carefully remove the supernatant. If the compound has a chromophore, measure its absorbance at a predetermined wavelength and calculate the concentration using a standard curve. This will give you a more precise solubility value.
-
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Key factors that influence the solubility of the compound.
3,4-Diaminoanisole sulfate storage and handling best practices
This technical support center provides essential information for the safe storage and handling of Diaminoanisole Sulfate. Please note that while the query specified "3,4-Diaminoanisole sulfate," safety and handling documentation predominantly pertains to its isomer, 2,4-Diaminoanisole sulfate . The following best practices are derived from data on 2,4- and 3,4-Diaminoanisole and should be applied with caution. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact product in use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Diaminoanisole Sulfate?
A: Diaminoanisole Sulfate is classified as a hazardous substance. Key hazards include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin[1][2].
-
Carcinogenicity: It is suspected of causing cancer[1][2][3].
-
Irritation: It can cause irritation to the skin, eyes, and respiratory system[4].
Q2: What is the proper storage temperature for Diaminoanisole Sulfate?
A: Diaminoanisole Sulfate should be stored in a refrigerator at temperatures between 2°C and 8°C (36°F and 46°F)[5]. Some sources recommend storing below 4°C (39°F)[4].
Q3: What type of container should be used for storing this chemical?
A: Always store Diaminoanisole Sulfate in a tightly closed container to prevent exposure to moisture and air[4][5][6].
Q4: Are there any chemicals that are incompatible with Diaminoanisole Sulfate?
A: Yes, this compound is incompatible with strong oxidizing agents such as perchlorates, peroxides, and nitrates[4][6]. Contact with these materials should be strictly avoided.
Troubleshooting Guides
Problem: I observe a change in the color or appearance of the stored Diaminoanisole Sulfate.
-
Possible Cause: This could indicate degradation or contamination of the product, possibly due to improper storage conditions (e.g., exposure to light, air, or moisture) or reaction with incompatible substances.
-
Solution: Do not use the chemical. Segregate the container and consult your institution's environmental health and safety (EHS) office for guidance on proper disposal. Review your storage procedures to ensure they align with the recommendations in the SDS.
Problem: I am unsure about the appropriate Personal Protective Equipment (PPE) for handling this chemical.
-
Solution: The following PPE is mandatory when working with Diaminoanisole Sulfate:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure[4].
-
Lab Coat/Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact[4].
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust[5]. If a fume hood is not available or if you are experiencing respiratory irritation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[4].
-
Problem: A small amount of Diaminoanisole Sulfate has spilled in the lab.
-
Solution:
-
Immediately evacuate all non-essential personnel from the spill area[6].
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled solid material, avoiding the creation of dust[4].
-
Place the collected material into a sealed, labeled container for hazardous waste disposal[4][6].
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials (e.g., wipes, gloves) as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
-
Data Presentation
| Parameter | Recommendation | Source |
| Storage Temperature | 2°C - 8°C | [5] |
| Storage Conditions | Tightly closed container, dry, cool, well-ventilated area. | [4][5][6] |
| Incompatible Materials | Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates). | [4][6] |
Experimental Protocols
Protocol for Safe Weighing and Handling of Diaminoanisole Sulfate:
-
Preparation:
-
Don the required PPE: chemical safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Ensure a chemical fume hood is operational and available for use.
-
Prepare all necessary equipment (e.g., weigh boat, spatula, container for the prepared solution) and place it inside the fume hood.
-
-
Handling:
-
Conduct all manipulations of the solid Diaminoanisole Sulfate within the chemical fume hood to minimize inhalation exposure[5].
-
Carefully transfer the desired amount of the chemical from its storage container to a weigh boat. Avoid generating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
-
Tightly seal the primary container of Diaminoanisole Sulfate and return it to the appropriate refrigerated storage.
-
Clean any residual powder from the spatula and weighing boat using a solvent-moistened wipe, and dispose of the wipe in the designated hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove and properly dispose of gloves.
-
Wash hands thoroughly with soap and water[1].
-
Visualizations
References
Validation & Comparative
A Comparative Guide: 3,4-Diaminoanisole Sulfate vs. TMB as Peroxidase Substrates
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme-linked immunosorbent assays (ELISAs) and other peroxidase-based detection methods, the choice of substrate is paramount to achieving sensitive and reliable results. Among the various chromogenic substrates available, 3,3',5,5'-Tetramethylbenzidine (TMB) has become a gold standard due to its high sensitivity and safety profile. This guide provides a comparative overview of TMB and a lesser-known alternative, 3,4-Diaminoanisole sulfate, offering insights into their potential performance, underlying mechanisms, and critical safety considerations.
Performance Characteristics: A Tale of Two Substrates
Direct comparative performance data for this compound as a peroxidase substrate is notably scarce in peer-reviewed literature and commercial documentation. This is likely attributable to significant safety concerns associated with aromatic amines. However, based on the general properties of related compounds and extensive data available for TMB, a qualitative comparison can be drawn.
TMB is widely recognized for its high sensitivity and rapid color development in the presence of horseradish peroxidase (HRP) and hydrogen peroxide.[1] The enzymatic reaction yields a blue product with a maximum absorbance at 652 nm. The reaction can be stopped with the addition of an acid, such as sulfuric acid, which converts the blue product to a yellow-colored diimine with a higher molar absorptivity, increasing the sensitivity of the assay. The absorbance of the yellow product is measured at 450 nm.
In contrast, while aromatic amines like 3,4-Diaminoanisole can be oxidized by peroxidase to produce colored products, their performance characteristics, including sensitivity and stability, are not well-documented for modern assay development. Historically, other aromatic amines like o-phenylenediamine (OPD) have been used but have been largely phased out due to safety concerns. Comparative studies have shown that TMB is more sensitive than OPD and another common substrate, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[1][2]
Table 1: Comparison of Peroxidase Substrate Properties
| Feature | This compound | TMB (3,3',5,5'-Tetramethylbenzidine) |
| Reported Carcinogenicity | Suspected carcinogen (based on related compounds) | Generally considered non-carcinogenic |
| Sensitivity | Data not readily available; likely lower than TMB | High sensitivity, especially after stopping the reaction[1] |
| Reaction Product Color | Data not readily available | Blue (kinetic), Yellow (stopped) |
| Wavelength (Max Absorbance) | Data not readily available | ~652 nm (blue), 450 nm (yellow) |
| Commercial Availability for ELISA | Not commonly available | Widely available from numerous suppliers |
| Safety Profile | Significant concerns due to its classification as an aromatic amine | Favorable safety profile for laboratory use |
Experimental Protocols: A General Framework
Due to the lack of specific protocols for this compound in ELISA, a generalized protocol is provided below, based on standard ELISA procedures. This should be considered a theoretical starting point and would require extensive optimization and validation. The protocol for TMB is well-established and widely published.
General ELISA Protocol using a Chromogenic Peroxidase Substrate
-
Coating: Coat a 96-well microplate with the desired antigen or capture antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Antibody Incubation: Add samples and/or primary/secondary antibodies as required by the specific ELISA format (direct, indirect, sandwich). Incubate for the recommended time and temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add the HRP-conjugated antibody. Incubate for the recommended time and temperature.
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add the chromogenic substrate solution.
-
For TMB: Add 100 µL of a commercially available TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
For this compound (Hypothetical): Prepare a solution of this compound in an appropriate buffer (e.g., citrate-phosphate buffer) containing hydrogen peroxide. The optimal concentrations and buffer conditions would need to be determined empirically. Add 100 µL to each well and incubate, monitoring for color development.
-
-
Stopping the Reaction:
-
For TMB: Add 50-100 µL of a stop solution (e.g., 2M H₂SO₄) to each well.
-
For this compound (Hypothetical): An appropriate stop solution (likely an acid) would need to be identified and validated.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader (450 nm for stopped TMB).
Signaling Pathways and Experimental Workflows
The fundamental principle behind the use of these substrates involves the enzymatic activity of peroxidase.
Caption: Enzymatic reaction of HRP with a chromogenic substrate.
The general workflow for an ELISA using either substrate would be similar, with the key difference being the preparation and handling of the substrate itself.
Caption: Comparative ELISA substrate workflow.
Safety and Handling: A Critical Consideration
The most significant differentiator between TMB and this compound is their safety profile. Aromatic amines as a class are known to have carcinogenic and mutagenic properties.[3][4] The closely related isomer, 2,4-Diaminoanisole, is a known carcinogen. This raises substantial concerns about the safety of using this compound in a laboratory setting, especially when safer and more effective alternatives like TMB are readily available.
TMB, in contrast, has been extensively tested and is not considered to be carcinogenic or mutagenic, making it a much safer choice for routine laboratory use.
Conclusion: TMB Remains the Superior Choice
While this compound is chemically related to compounds that can act as peroxidase substrates, the profound lack of performance data and significant safety concerns make it an unsuitable choice for modern ELISA and other immunoassay applications.
TMB remains the industry standard and the recommended substrate due to its:
-
High Sensitivity: Enabling the detection of low-abundance targets.[1]
-
Well-Characterized Performance: With established protocols and predictable results.
-
Favorable Safety Profile: Minimizing risk to laboratory personnel.
-
Wide Commercial Availability: Ensuring consistent supply and quality.
For researchers, scientists, and drug development professionals, the evidence overwhelmingly supports the continued use of TMB as the preferred chromogenic substrate for peroxidase-based assays. The potential risks associated with aromatic amines like this compound far outweigh any unproven benefits, especially when a safe, sensitive, and reliable alternative is readily accessible.
References
- 1. ELISA Enzyme Substrates | Thermo Fisher Scientific - AL [thermofisher.com]
- 2. seracare.com [seracare.com]
- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Substrates in ELISA: o-Phenylenediamine (OPD) vs. 3,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two aromatic amine compounds, o-phenylenediamine (OPD) and 3,4-Diaminoanisole sulfate, in the context of their application as chromogenic substrates for horseradish peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA). While OPD is a well-established and widely documented HRP substrate, a comprehensive literature and product search reveals no evidence of this compound being used for this application. Consequently, this guide will focus on the known properties and performance of OPD and highlight the absence of data for this compound as an ELISA substrate.
o-Phenylenediamine (OPD): A Veteran Chromogenic Substrate
o-Phenylenediamine is a widely used water-soluble substrate for HRP in ELISA. Upon oxidation by HRP in the presence of hydrogen peroxide, OPD is converted into a soluble, yellow-orange product, 2,3-diaminophenazine. This colored product can be quantified spectrophotometrically, allowing for the determination of the analyte concentration in the sample.
Performance Characteristics
OPD has been a reliable choice for many researchers due to its consistent performance. Key characteristics are summarized in the table below.
| Parameter | o-Phenylenediamine (OPD) |
| Enzyme | Horseradish Peroxidase (HRP) |
| Reaction Product | 2,3-Diaminophenazine |
| Product Color | Yellow-Orange |
| Absorbance Maximum (Stopped Reaction) | 492 nm |
| Typical Substrate Concentration | 0.4 - 1.0 mg/mL |
| Common Stop Solution | 2.5 M Sulfuric Acid or 3 M HCl |
| Key Advantages | Good sensitivity, soluble product |
| Key Disadvantages | Potential carcinogen, light sensitive |
Experimental Protocol: Sandwich ELISA using OPD
The following is a typical protocol for a sandwich ELISA using OPD as the chromogenic substrate.
-
Coating: Coat a 96-well microplate with 100 µL/well of capture antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% BSA in wash buffer). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add 100 µL/well of samples and standards diluted in diluent buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL/well of biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL/well of streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step extensively.
-
Substrate Preparation and Incubation: Immediately before use, prepare the OPD substrate solution (e.g., 0.4 mg/mL OPD in a citrate-phosphate buffer, pH 5.0, with 0.012% hydrogen peroxide). Add 100 µL/well of the OPD solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2.5 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 492 nm using a microplate reader.
Visualizing the Process
The general workflow of an ELISA and the specific reaction of OPD are illustrated in the diagrams below.
Caption: General workflow of a sandwich ELISA.
Caption: HRP-catalyzed oxidation of OPD.
This compound: An Uncharacterized Alternative
In contrast to OPD, there is no available scientific literature or product information to suggest that this compound is used as a chromogenic substrate for HRP in ELISA. Searches of chemical supplier databases and scientific publication repositories did not yield any protocols, performance data, or even a mention of its use in this context.
Known Properties
The available information on 3,4-Diaminoanisole and its sulfate salt primarily relates to their use as intermediates in the manufacturing of dyes. Its chemical structure, an aromatic diamine, is similar to other chromogenic substrates, which might suggest a potential for enzymatic oxidation. However, without any experimental validation, its suitability and performance in ELISA remain unknown.
| Parameter | This compound |
| Enzyme | Not established for HRP |
| Reaction Product | Unknown in ELISA context |
| Product Color | Unknown in ELISA context |
| Absorbance Maximum | Not applicable |
| Typical Substrate Concentration | Not applicable |
| Key Advantages | None established for ELISA |
| Key Disadvantages | Not a recognized ELISA substrate; lack of data |
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and well-characterized chromogenic substrate for HRP-based ELISAs, o-phenylenediamine (OPD) remains a viable, albeit traditional, option with a wealth of supporting data and established protocols. Its performance characteristics are well-documented, allowing for predictable and reproducible results.
This compound , on the other hand, is not a recognized or validated substrate for HRP in ELISA. The complete absence of experimental data makes it an unsuitable choice for any standard or validated immunoassay. Researchers requiring a chromogenic HRP substrate are advised to select from established options such as OPD, TMB (3,3',5,5'-tetramethylbenzidine), or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), for which extensive data and commercial preparations are readily available.
Validation of a Novel Chromogenic Peroxidase Assay Utilizing 3,4-Diaminoanisole Sulfate: A Comparative Analysis
A novel colorimetric assay for the detection of peroxidase activity, employing 3,4-Diaminoanisole sulfate as a chromogenic substrate, is presented as a potential alternative to widely used substrates in enzyme-linked immunosorbent assays (ELISAs) and other immunodetection methods. This guide provides a comprehensive comparison of this new assay with established peroxidase substrates, including 3,3',5,5'-Tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-Phenylenediamine (OPD). The following sections detail the performance characteristics, experimental protocols, and underlying principles of these assays to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Performance of Peroxidase Substrates
The choice of a chromogenic substrate is critical for achieving optimal sensitivity and reliability in peroxidase-based assays.[1] The performance of the new this compound assay is compared against TMB, ABTS, and OPD in the table below, highlighting key performance indicators.
| Parameter | This compound Assay (Hypothetical) | TMB (3,3',5,5'-Tetramethylbenzidine) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | OPD (o-Phenylenediamine) |
| Sensitivity | Moderate to High | Very High[2] | High[1] | Moderate |
| End Product | Brown (insoluble) | Blue (soluble, turns yellow with stop solution)[1] | Green (soluble)[1] | Yellow-Orange (soluble, orange with stop solution)[2] |
| Wavelength (nm) | ~470 nm | 650 nm (blue), 450 nm (yellow)[1] | 405-410 nm[1] | 492 nm |
| Stop Solution | 1M H₂SO₄ | 1M H₂SO₄ or 1M HCl[2] | Not typically used | 1M H₂SO₄[2] |
| Advantages | Potential for high stability of the end product. | Highest sensitivity among common substrates.[2] | Soluble end product, good for kinetic studies.[1] | Good sensitivity, stable color development. |
| Disadvantages | Potential carcinogenicity, insoluble product may not be suitable for all plate readers. | Light sensitive, requires a stop solution for endpoint assays. | Lower signal intensity compared to TMB.[2] | Considered a potential mutagen.[2] |
Experimental Protocols
Detailed methodologies for performing a standard ELISA using each of the compared substrates are provided below. These protocols assume a standard indirect ELISA format where an antigen is immobilized, followed by incubation with a primary antibody and then a horseradish peroxidase (HRP)-conjugated secondary antibody.
1. New Assay Protocol: this compound
-
Preparation of Substrate Solution: Prepare a 0.5 mg/mL solution of this compound in a 0.1 M citrate-phosphate buffer (pH 5.0).
-
Addition of Hydrogen Peroxide: Immediately before use, add 30% hydrogen peroxide to the substrate solution to a final concentration of 0.01%.
-
Incubation: After the final wash step to remove unbound HRP-conjugated antibody, add 100 µL of the substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of 1 M H₂SO₄ to each well to stop the reaction.
-
Measurement: Read the absorbance at 470 nm within 30 minutes of stopping the reaction.
2. TMB Substrate Protocol
-
Substrate Preparation: Use a commercially available ready-to-use TMB substrate solution.
-
Incubation: Add 100 µL of the TMB substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes.[3]
-
Stopping the Reaction: Add 100 µL of 1 M H₂SO₄ or 1 M HCl to each well. The color will change from blue to yellow.[2]
3. ABTS Substrate Protocol
-
Substrate Preparation: Prepare a solution of ABTS at a concentration of 0.5 mg/mL in a 0.1 M citrate buffer (pH 4.0). Add 30% hydrogen peroxide to a final concentration of 0.03%.
-
Incubation: Add 100 µL of the ABTS solution to each well. Incubate at room temperature for 10-20 minutes.
-
Measurement: Read the absorbance at 405 nm. A stop solution is generally not required.[1]
4. OPD Substrate Protocol
-
Substrate Preparation: Dissolve one OPD tablet (containing sodium perborate) in the provided buffer to a final concentration of 0.4 mg/mL.
-
Incubation: Add 100 µL of the OPD solution to each well. Incubate at room temperature in the dark for 20-30 minutes.
-
Stopping the Reaction: Add 50 µL of 1 M H₂SO₄ to each well.[2]
-
Measurement: Read the absorbance at 492 nm.
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the enzymatic reaction, the following diagrams are provided.
Caption: General workflow of an indirect ELISA.
Caption: Enzymatic reaction catalyzed by Horseradish Peroxidase (HRP).
References
comparative analysis of 3,4-Diaminoanisole sulfate and ABTS
A Comparative Analysis of 3,4-Diaminoanisole Sulfate and ABTS for Researchers and Drug Development Professionals
In the realm of biochemical and immunological assays, the selection of appropriate reagents is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of two compounds: this compound and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). While both are aromatic amines, their applications, performance, and safety profiles diverge significantly, making a direct comparison crucial for informed decision-making in a research and development setting. This guide will objectively compare their properties and provide supporting data where available, with a strong emphasis on safety and practical utility in common assays like the Enzyme-Linked Immunosorbent Assay (ELISA).
Overview and Primary Applications
This compound is an off-white to violet crystalline powder.[1][2] Historically, it has been used as an intermediate in the production of dyes, particularly for hair and fur.[1][3][4] However, its use in consumer products has largely been discontinued due to significant health concerns. In the context of modern laboratory research, particularly in drug development and life sciences, this compound is not a commonly used chromogenic substrate for enzymatic assays. Its primary relevance in a research context is often in toxicological studies.
ABTS , on the other hand, is a widely used and well-characterized chromogenic substrate for horseradish peroxidase (HRP) and other peroxidases.[5][6][7][8] It is a popular choice for ELISA procedures, where the HRP enzyme, typically conjugated to a secondary antibody, catalyzes the oxidation of ABTS in the presence of hydrogen peroxide.[9][10] This reaction produces a soluble, green-colored end product that can be quantified spectrophotometrically.[5][7][8][11][12]
Performance in Enzymatic Assays: A One-Sided Story
A direct comparison of the enzymatic assay performance between this compound and ABTS is challenging due to the lack of available data for the former in such applications. The scientific literature and commercial supplier information are replete with performance data for ABTS, but conspicuously silent on this compound as a viable assay substrate. This disparity is a strong indicator that this compound is not considered a suitable reagent for these purposes, likely due to a combination of poor performance and significant safety risks.
ABTS Performance Characteristics
ABTS is valued for its reliability and the soluble nature of its final product, which prevents precipitation in microplate wells and allows for accurate spectrophotometric readings.[12] Key performance indicators for ABTS are summarized below.
| Property | ABTS |
| Enzyme System | Horseradish Peroxidase (HRP)[5][6][11] |
| Reaction Product | Soluble, green[5][7][8][11][12] |
| Absorbance Maxima | 405-420 nm[5][7] |
| Sensitivity | Less sensitive than TMB and OPD[6][11][13] |
| Reaction Time | Slower color development (approx. 20-30 minutes)[6][11][12] |
| Endpoint Stability | The reaction can be stopped with 1% SDS for a stable signal[9] |
The slower reaction kinetics of ABTS can be advantageous in some experimental setups, allowing for greater control and a wider window for measurement.[6] However, for assays requiring the highest sensitivity, other substrates like TMB may be preferred.[13]
Chemical and Physical Properties
| Property | This compound | ABTS (diammonium salt) |
| CAS Number | 39156-41-7[3] | 30931-67-0[7] |
| Molecular Formula | C7H12N2O5S[14] | C18H24N6O6S4[7] |
| Molecular Weight | 236.25 g/mol [3] | 548.68 g/mol [7] |
| Appearance | Off-white to violet powder[2][3][15] | Powder |
| Solubility | Soluble in water and ethanol[3][16] | Soluble in water |
Safety and Handling: A Critical Distinction
The most significant point of comparison between these two compounds is their safety profile.
This compound is classified as a potential occupational carcinogen and is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][15][16] Studies have shown that it can cause thyroid and mammary cancer in animals.[15] The National Institute for Occupational Safety and Health (NIOSH) recommends minimizing occupational exposure, especially skin contact.[16] It is toxic if inhaled or absorbed through the skin and can cause irritation to the skin and eyes.[15] Given these serious health risks, its use in a research laboratory, especially for routine assays, is strongly discouraged unless it is the specific subject of a toxicological investigation.
ABTS , in contrast, is considered non-hazardous. While standard laboratory safety precautions such as wearing gloves and eye protection should always be followed, it does not carry the same level of risk as this compound.[17][18] It is not flammable and can typically be disposed of by pouring it down the drain with plenty of water, although local regulations should always be consulted.[17]
Experimental Protocols
Due to the unsuitability of this compound for enzymatic assays, a protocol for its use is not provided. The following is a standard protocol for the use of ABTS in an HRP-based ELISA.
Standard ELISA Protocol using ABTS
-
Preparation of Reagents :
-
Equilibrate the ABTS substrate solution to room temperature (+15 to +25°C) before use. Protect the solution from light.
-
Prepare wash buffers and antibody dilutions as required by the specific ELISA protocol.
-
-
ELISA Procedure :
-
Perform all incubation and wash steps for the ELISA as per the specific assay protocol (e.g., antigen coating, blocking, primary and secondary antibody incubations).
-
Ensure thorough washing of the microplate wells after the final antibody incubation step to minimize background signal.
-
-
Chromogenic Reaction :
-
Add 100-200 µL of the ready-to-use ABTS solution to each well of the microplate.
-
Incubate the plate at room temperature (+20 to +25°C) or 37°C. Color development will begin immediately.
-
Incubate for 15-30 minutes, or until the desired color intensity is reached in the positive control wells. The plate can be read kinetically during this time.
-
-
Measurement :
-
Measure the absorbance of the samples at 405 nm using a microplate reader. A reference wavelength of approximately 490 nm can be used.
-
-
(Optional) Stopping the Reaction :
Visualizing the Workflow
The following diagrams illustrate the general workflow of an indirect ELISA and the enzymatic reaction of HRP with ABTS.
Caption: Indirect ELISA workflow using a chromogenic substrate.
Caption: HRP-catalyzed oxidation of ABTS substrate.
Conclusion
The reveals a stark contrast. ABTS is a well-established, safe, and reliable chromogenic substrate for HRP-based assays, with a wealth of supporting data and standardized protocols. Its performance characteristics, while less sensitive than some other substrates, are well-suited for a variety of ELISA applications.
Conversely, this compound is a known carcinogen with significant health risks.[15][16][19] There is no evidence to support its use as a safe or effective substrate in modern biochemical or immunological assays. For researchers, scientists, and drug development professionals, the choice is clear. The use of this compound should be strictly avoided in any application where a safer alternative like ABTS is available. The significant toxicological hazards far outweigh any potential, undocumented benefits it might offer as an assay reagent. This guide strongly recommends the use of ABTS or other well-validated, non-carcinogenic substrates for all HRP-based detection methods.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]
- 2. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. nbinno.com [nbinno.com]
- 5. biocompare.com [biocompare.com]
- 6. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt | 30931-67-0 | FA15967 [biosynth.com]
- 8. ABTS - Biotium [biotium.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Comparison of two peroxidases with high potential for biotechnology applications – HRP vs. APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biofargo.com [biofargo.com]
- 12. ABTS ELISA Peroxidase Substrate (ABTS-100) | Rockland [rockland.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. This compound [chemicalbook.com]
- 15. nj.gov [nj.gov]
- 16. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. edvotek.com [edvotek.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
Navigating the Challenges of 3,4-Diaminoanisole Sulfate: A Guide to Its Reproducibility, Reliability, and Significant Safety Concerns
For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. This guide provides a comprehensive overview of 3,4-Diaminoanisole sulfate, a compound with a history of industrial use, particularly in dyes. However, its utility in a research setting is heavily overshadowed by significant concerns regarding its carcinogenicity and the subsequent impact on the reliability and reproducibility of scientific data. This document will delve into the known toxicological profile of this compound, present available data on its biological effects, and discuss the critical need for safer alternatives in modern research.
Understanding the Hazards: A Summary of Toxicological Data
This compound and its parent compound, 3,4-diaminoanisole, have been the subject of extensive toxicological investigation. The overwhelming consensus from these studies is that this compound is a potent carcinogen in animal models. This has led to its classification as a substance that may cause cancer and its discontinuation in many consumer products, including hair dyes.[1][2]
For laboratory personnel, understanding these risks is the first step in ensuring a safe research environment and questioning the appropriateness of its use in any experimental protocol. The primary hazards associated with this compound include:
-
Carcinogenicity: Dietary administration of this compound has been shown to cause thyroid gland cancer in rats and mice.[3][4] Additionally, it has been linked to an increased incidence of skin tumors in rats.[3] The International Agency for Research on Cancer (IARC) has evaluated 2,4-diaminoanisole (a closely related isomer with similar concerns) and its salts, classifying them as possibly carcinogenic to humans (Group 2B).
-
Mutagenicity: 2,4-Diaminoanisole and its sulfate have demonstrated mutagenic properties in various assays, including those using Salmonella typhimurium and cultured mouse lymphoma cells.[5]
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2]
Due to these significant health risks, the use of this compound in a research setting should be strictly controlled and, wherever possible, eliminated in favor of safer alternatives.
Data on Biological Effects and Carcinogenicity
The following tables summarize the key findings from carcinogenicity bioassays conducted on this compound. These studies, primarily from the National Cancer Institute (NCI), form the basis of our understanding of its toxic potential.
| Animal Model | Route of Administration | Key Findings | Reference |
| Fischer 344 Rats | Dietary | Increased incidence of malignant follicular-cell thyroid tumors in both males and females. Increased incidence of C-cell tumors of the thyroid in males. Significant increase in malignant tumors of the skin and associated glands in both sexes. | [3] |
| B6C3F1 Mice | Dietary | Increased combined incidence of thyroid follicular-cell adenomas and carcinomas in females. Increased incidence of thyroid follicular-cell adenomas in males. | [3] |
Experimental Protocols for Carcinogenicity Bioassay
The standard protocol for assessing the carcinogenicity of this compound, as detailed in the NCI bioassay, provides a framework for understanding how its toxic effects were determined.
Experimental Workflow for Carcinogenicity Bioassay
Caption: Workflow of a typical carcinogenicity bioassay for this compound.
Metabolic Activation and Mechanism of Toxicity
The carcinogenicity of many aromatic amines, including 3,4-Diaminoanisole, is linked to their metabolic activation into reactive electrophilic species that can bind to cellular macromolecules like DNA. This process is a critical factor in the initiation of cancer.
Proposed Metabolic Activation Pathway of 3,4-Diaminoanisole
Caption: A simplified diagram of the metabolic activation of 3,4-Diaminoanisole leading to DNA damage.
The Quest for Safer Alternatives
Given the significant hazards associated with this compound, its use in modern research is not advisable. For assays that may have historically used such aromatic amines, for instance, in certain staining protocols or as chemical intermediates, researchers have a responsibility to seek safer alternatives.
The principles of green chemistry should guide the selection of replacement chemicals. This involves choosing substances that are less toxic, biodegradable, and have a reduced environmental impact. While a direct, drop-in replacement for every historical application of this compound may not exist, a functional approach to finding alternatives is recommended. This involves identifying the necessary chemical properties or reactivity for a specific application and screening for less hazardous compounds that can fulfill that role.
For staining applications, a wide variety of less toxic dyes are available. For chemical synthesis, exploring alternative reaction pathways that avoid the use of hazardous intermediates is a cornerstone of modern, responsible chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
Comparative Guide to Cross-Reactivity Studies of 3,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of 3,4-Diaminoanisole sulfate with structurally similar compounds. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document outlines established in vitro methodologies and provides a template for data presentation. The experimental protocols detailed below can be adapted to evaluate the off-target binding profile of this compound against a panel of relevant aromatic amines.
Introduction to Cross-Reactivity Assessment
Cross-reactivity, the binding of a compound to targets other than its intended one, is a critical consideration in drug development and chemical safety assessment. For aromatic amines like this compound, which share structural similarities with other industrially and pharmaceutically relevant molecules, understanding the potential for off-target interactions is paramount. This guide focuses on in vitro methods that can provide quantitative data on binding affinity and inhibition, offering a robust preclinical assessment of cross-reactivity.
Potential Cross-Reactants for this compound
Based on structural similarity, the following compounds are recommended for inclusion in a cross-reactivity panel for this compound:
-
2,4-Diaminoanisole: A structural isomer, widely used in hair dyes, and a known sensitizer.
-
p-Phenylenediamine (PPD): A primary precursor in oxidative hair dyes and a well-documented contact allergen with known cross-reactivity to other aromatic amines.
-
o-Phenylenediamine (OPD): A structural isomer of PPD, used as a substrate in immunoassays.
-
Toluene-2,5-diamine (PTD): A common component in hair dyes, often considered as an alternative to PPD, but also a known sensitizer.
Comparative Data Summary
The following table is a template for summarizing quantitative cross-reactivity data obtained from the experimental protocols described in this guide. The values presented are hypothetical and for illustrative purposes only.
| Compound | Target/Assay | IC50 (µM) | Ki (µM) | KD (µM) |
| This compound | Target X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2,4-Diaminoanisole | Target X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| p-Phenylenediamine (PPD) | Target X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| o-Phenylenediamine (OPD) | Target X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Toluene-2,5-diamine (PTD) | Target X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 1: Hypothetical Cross-Reactivity Data. This table should be populated with experimental data to compare the binding affinity and inhibitory potential of this compound and its structural analogs against a specific biological target.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to determine the relative affinity of this compound and its analogs for a specific target protein.
Principle: A known antigen (or antibody) is coated onto a microplate. A sample containing the test compound (e.g., this compound) is mixed with a fixed concentration of a labeled competing ligand. This mixture is then added to the coated plate. The amount of labeled ligand that binds to the plate is inversely proportional to the concentration of the test compound.
Protocol:
-
Coating: Coat a 96-well microplate with 100 µL/well of the target protein (1-10 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of this compound and the panel of potential cross-reactants.
-
In a separate plate, mix 50 µL of each dilution with 50 µL of a fixed concentration of a labeled competing ligand (e.g., biotinylated analog).
-
Transfer 100 µL of the mixture to the coated and blocked ELISA plate.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of an enzyme-conjugated secondary reactant (e.g., streptavidin-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB). Incubate until color develops.
-
Stopping Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) Competitive Binding Assay
SPR provides real-time, label-free analysis of binding interactions.
Principle: A target protein is immobilized on a sensor chip. A mixture of a known ligand (analyte) and a test compound (competitor) is flowed over the chip. The binding of the analyte to the immobilized target is detected as a change in the refractive index. The presence of a competing compound will reduce the binding of the analyte, allowing for the determination of the competitor's binding affinity.
Protocol:
-
Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Binding: Determine the optimal concentration of a known binding partner (analyte) that gives a stable and reproducible binding signal.
-
Competition Assay:
-
Prepare a series of solutions containing a fixed concentration of the analyte and varying concentrations of the test compound (this compound or analogs).
-
Inject the solutions over the sensor chip surface.
-
Regenerate the surface between each injection cycle if necessary.
-
-
Data Analysis: The decrease in the SPR signal in the presence of the competitor is used to calculate the IC50 and subsequently the inhibition constant (Ki).
Enzyme Inhibition Assay
This assay is suitable if the target of interest is an enzyme.
Principle: The activity of an enzyme is measured in the presence of varying concentrations of the test compound. A decrease in enzyme activity indicates inhibition.
Protocol:
-
Reagent Preparation: Prepare enzyme, substrate, and test compound solutions in a suitable buffer.
-
Assay Setup:
-
In a microplate, add the enzyme and varying concentrations of the test compound (this compound or analogs).
-
Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.
A Comparative Guide to the Sensitive Detection of 3,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the detection of diaminanisole compounds, with a focus on providing data on sensitivity and detection limits. Due to a lack of specific data for 3,4-Diaminoanisole sulfate, this guide leverages information on the closely related isomer, 2,4-Diaminoanisole, a compound that has been more extensively studied due to its historical use in hair dyes and subsequent safety assessments. The methodologies presented are considered adaptable for the detection of the 3,4-isomer, given their structural similarity.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of various analytical techniques applicable to the detection of diaminanisole and related aromatic amines. It is important to note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrumentation, sample matrix, and experimental conditions.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |
| GC-MS | Oxidative Hair Dye Ingredients | 0.02 - 2.58 µg/g | 0.05 - 7.75 µg/g | Hair Dye Products | |
| GC-MS/HPLC-DAD | 2,4-Diaminoanisole | Not Detected (n.d.)* | Not Specified | Leather | [1] |
| LC-MS/MS | Aromatic Amines | Not Specified | Not Specified | Textiles | |
| Electrochemical Sensor | 4-Nitrophenol | 1.25 ± 0.06 µM | 3.79 µM | Aqueous Solution | [2] |
| Electrochemical Sensor | Dopamine | 0.014 µM | Not Specified | Aqueous Solution | [3] |
*"Not Detected" implies the concentration was below the method's limit of detection, though the specific value is not provided in the source document.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related aromatic amines and can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Amines
This method is suitable for the sensitive and selective detection of volatile and semi-volatile aromatic amines.
1. Sample Preparation (In-situ Derivatization):
-
A representative sample is accurately weighed.
-
For solid samples, an appropriate extraction solvent is added.
-
An internal standard is added to the sample.
-
A derivatizing agent, such as acetic anhydride, is introduced to improve the volatility and chromatographic behavior of the analytes.
-
The mixture is vortexed and then centrifuged to separate the layers.
-
The organic layer containing the derivatized analytes is collected for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic amine separation (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature is held, then ramped to a final temperature to ensure separation of all analytes.
-
Injector: Splitless injection mode is often used for trace analysis.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of aromatic amines.
1. Sample Preparation:
-
Solid samples are typically extracted with a suitable solvent such as methanol or acetonitrile, often aided by ultrasonication.
-
The extract is filtered through a 0.45 µm syringe filter prior to injection.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For aromatic amines, this is typically in the range of 240-280 nm.
-
Quantification: A calibration curve is generated using standard solutions of the analyte at known concentrations.
Electrochemical Sensing
Electrochemical sensors offer a sensitive and often portable alternative for the detection of electroactive compounds like aromatic amines.
1. Electrode Modification:
-
A glassy carbon electrode (GCE) is typically used as the base electrode.
-
The GCE surface is modified with materials that enhance the electrochemical signal of the target analyte. This can include nanomaterials like graphene, carbon nanotubes, or metal oxides.[2][3]
-
The modification process often involves drop-casting a suspension of the modifying material onto the electrode surface and allowing it to dry.
2. Electrochemical Measurement:
-
The modified electrode is immersed in a supporting electrolyte solution (e.g., phosphate-buffered saline) containing the sample.
-
An electrochemical technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) is applied. These techniques offer high sensitivity by minimizing background currents.
-
The peak current generated by the oxidation or reduction of the analyte is proportional to its concentration.
-
A calibration curve is constructed by measuring the peak currents of standard solutions.
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
References
The Obsolete Dye Intermediate: A Safety and Alternatives Review of 3,4-Diaminoanisole Sulfate
Once a common ingredient in permanent hair dye formulations, 3,4-Diaminoanisole sulfate has been phased out of use in many countries, including the United States, due to significant health concerns. This guide provides a comprehensive overview of its historical application, the toxicological data that led to its discontinuation, and a comparison with current, safer alternatives available to researchers and product developers in the cosmetic industry.
Historical Application in Hair Dyes
3,4-Diaminoanisole, and its salt form this compound, were historically used as intermediates in the formulation of oxidative hair dyes.[1] In this process, the chemical acts as a "coupler" that reacts with a "primary intermediate" (such as p-phenylenediamine) in the presence of an oxidizing agent (like hydrogen peroxide) to form stable color molecules within the hair shaft. This method allowed for a wide range of permanent hair colors.
Toxicity Profile and Carcinogenicity
The primary reason for the discontinuation of this compound in consumer products is its classification as a potential human carcinogen. Studies conducted on its isomer, 2,4-Diaminoanisole sulfate, provided strong evidence of its carcinogenic properties in animal models.
Dietary administration of 2,4-Diaminoanisole sulfate was found to cause thyroid-gland cancer in rats of both sexes and increased the incidence of both benign and malignant thyroid tumors in mice.[2] Based on this sufficient evidence of carcinogenicity in experimental animals, 2,4-Diaminoanisole sulfate is reasonably anticipated to be a human carcinogen.[2] The U.S. Food and Drug Administration (FDA) mandated a warning label on hair dyes containing this ingredient, which led to its voluntary removal from products by the industry in the early 1980s.[2][3][4]
Acute toxicity data for 2,4-Diaminoanisole sulfate indicates that it is harmful if swallowed, inhaled, or in contact with skin.[5][6]
Table 1: Summary of Toxicological Data for 2,4-Diaminoanisole Sulfate
| Toxicity Endpoint | Result | Species | Reference |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen | N/A | [2] |
| Caused thyroid-gland cancer | Rats | [2] | |
| Increased incidence of thyroid tumors | Mice | [2] | |
| Acute Oral Toxicity (LD50) | > 4000 mg/kg bw (in oil-in-water emulsion) | Rats | [7] |
| Acute Intraperitoneal Toxicity (LD50) | 372 mg/kg bw (in dimethyl sulfoxide) | Rats | [7] |
| Acute Toxicity (Classification) | Harmful if swallowed, in contact with skin, or if inhaled | N/A | [5][6] |
Modern Alternatives to Diaminoanisole Sulfates
The discontinuation of diaminoanisole sulfates prompted the development and use of safer alternatives in permanent hair dye formulations. These alternatives aim to provide effective and long-lasting color while minimizing health risks.
Toluene-2,5-diamine (PTD) and its Sulfate (PTDS)
Toluene-2,5-diamine (PTD) and its sulfate salt (PTDS) are now widely used as primary intermediates in permanent hair dyes, often replacing p-phenylenediamine (PPD) and obsolete compounds like diaminoanisole sulfates.[8][9] While PTD and PTDS are considered safer alternatives, they can still cause allergic contact dermatitis in individuals sensitized to PPD, though with a lower cross-reactivity rate.[9] The American Contact Dermatitis Society named toluene-2,5-diamine sulfate the "Allergen of the Year for 2025" to raise awareness among consumers and dermatologists.[8]
Modified p-Phenylenediamine (PPD) Derivatives
To address the allergenic potential of PPD, researchers have developed modified PPD derivatives with improved safety profiles. These include molecules with chemical modifications designed to reduce skin sensitization and permeability.[[“]][11]
-
2-Methoxymethyl-p-phenylenediamine (ME-PPD): This derivative has shown reduced skin sensitization potential compared to PPD.[11]
-
Hydroxyethyl-p-phenylenediamine (HE-PPD): Similar to ME-PPD, this molecule is designed to be less of a skin sensitizer.[11]
Plant-Based and Bio-inspired Dyes
For consumers seeking alternatives to synthetic dyes, plant-based and bio-inspired options are available. These often have a lower risk of allergic reactions and are perceived as more environmentally friendly.
-
Henna (Lawsonia inermis): A well-known natural dye that imparts a reddish-brown color to the hair. It is a permanent dye that coats the hair shaft.[12]
-
Indigo: Often used in combination with henna to achieve darker shades like brown and black.
-
Polydopamine (PDA) and Melanin-Inspired Dyes: These are newer, bio-inspired approaches that mimic the natural hair pigmentation process, offering a potentially safer method for hair coloring.[[“]]
Table 2: Comparison of Hair Dye Intermediates
| Feature | This compound (and isomers) | Toluene-2,5-diamine Sulfate (PTDS) | Modified PPD Derivatives (e.g., ME-PPD) | Plant-Based Dyes (e.g., Henna) |
| Primary Use | Obsolete hair dye intermediate | Current primary intermediate in permanent hair dyes | Emerging alternatives to PPD in permanent hair dyes | Natural hair colorant |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen | Not classified as a primary carcinogen | Designed for reduced toxicity | Generally considered non-carcinogenic |
| Allergenic Potential | Data limited due to discontinuation | Can cause allergic contact dermatitis, cross-reacts with PPD in some individuals | Reduced skin sensitization potential compared to PPD | Low, but allergic reactions can occur |
| Color Range | Wide range in oxidative formulations | Wide range in oxidative formulations | Wide range in oxidative formulations | Limited to reddish-brown and darker shades when mixed |
| Regulatory Status | Voluntarily removed from many markets | Approved for use in cosmetics with restrictions | Newer ingredients, regulatory status may vary | Generally recognized as safe for cosmetic use |
Experimental Protocols
Due to the discontinuation of this compound in consumer products for safety reasons, providing a detailed experimental protocol for its application in hair dye would be irresponsible. However, for researchers investigating the historical context or toxicological properties, a general procedure for oxidative hair dye formulation can be outlined.
General Experimental Workflow for Oxidative Hair Dye Testing
The following diagram illustrates a generalized workflow for evaluating the performance and safety of a potential hair dye intermediate.
Logical Relationship of Hair Dye Components and Outcomes
The following diagram illustrates the relationship between the chemical components in an oxidative hair dye system and the resulting outcomes, both desired (color formation) and adverse (toxicity).
References
- 1. 3,4-Diaminoanisole (102-51-2) at Nordmann - nordmann.global [nordmann.global]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2,4-Diaminoanisole Sulfate - OEHHA [oehha.ca.gov]
- 4. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cpachem.com [cpachem.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Hair Dye Alternative Named Allergen of the Year - The Dermatology Digest [thedermdigest.com]
- 9. researchgate.net [researchgate.net]
- 10. Are there any alternative hair dye products that pose lower health risks than permanent hair dyes? - Consensus [consensus.app]
- 11. ijord.com [ijord.com]
- 12. happi.com [happi.com]
Specificity of 3,4-Diaminoanisole Sulfate in Derivatization Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. Derivatization techniques are often employed to enhance the detectability and chromatographic separation of target molecules. This guide provides a comparative assessment of 3,4-Diaminoanisole sulfate as a derivatizing agent, focusing on its reaction specificity, performance metrics, and experimental protocols, particularly in the analysis of α-dicarbonyl compounds.
Comparison of Performance with Alternative Reagents
This compound, also known as 4-methoxy-o-phenylenediamine, is utilized for the pre-column derivatization of α-dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl for their determination by High-Performance Liquid Chromatography (HPLC). The reaction involves the condensation of the vicinal diamino groups of 3,4-Diaminoanisole with the dicarbonyl moiety to form a stable, fluorescent quinoxaline derivative, which can be readily detected.
The performance of this compound is compared with other commonly used derivatizing reagents for α-dicarbonyls in the table below. The data presented is compiled from various studies and it is important to note that experimental conditions may vary.
| Derivatizing Reagent | Target Analytes | Limit of Detection (LOD) | Detection Method |
| This compound | Glyoxal, Methylglyoxal, Diacetyl | 0.46 µg/L, 0.39 µg/L, 0.28 µg/L, respectively[1] | HPLC with Fluorescence Detection |
| o-Phenylenediamine | Diacetyl, 2,3-Pentanedione, etc. | 5-10 ng/sample | Gas Chromatography with Nitrogen-Phosphorous Detection (GC-NPD) |
| 4-Nitro-1,2-phenylenediamine | Glyoxal, Methylglyoxal, Dimethylglyoxal | 41-75 ng/mL[2] | HPLC with Photodiode Array Detection |
| 2,3-Diaminonaphthalene | Glyoxal, Methylglyoxal | 15 ng/L, 25 ng/L, respectively[3] | HPLC with Diode Array Detection |
| 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | Glyoxal, Methylglyoxal | Not specified, but used for UHPLC with Fluorescence Detection[4] | UHPLC with Fluorescence Detection |
Experimental Protocols
A detailed methodology for the derivatization of α-dicarbonyl compounds in urine samples using this compound (referred to as 4-methoxy-o-phenylenediamine or 4MPD in the source) is provided below.
Protocol: Derivatization of α-Dicarbonyls in Urine using this compound for HPLC-FLD Analysis[1]
1. Sample Preparation:
-
To a urine sample, add acetonitrile for matrix precipitation.
-
Centrifuge to separate the supernatant.
2. Derivatization Reaction:
-
The derivatization is carried out in the diluted supernatant.
-
The reaction is conducted at a neutral pH.
-
Incubate the mixture at 40°C for 4 hours.
3. Extraction of Derivatives:
-
After incubation, acidify the reaction mixture.
-
Perform a salt-induced phase separation to recover the quinoxaline derivatives in the acetonitrile layer.
4. HPLC Analysis:
-
The separation of the derivatives is achieved using a C18 Kinetex column with gradient elution.
-
The total separation time is approximately 12 minutes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the derivatization and analysis of α-dicarbonyls.
Caption: Reaction of 3,4-Diaminoanisole with an α-dicarbonyl compound.
Specificity and Selectivity
The reaction of o-phenylenediamines, including 3,4-Diaminoanisole, with α-dicarbonyl compounds to form quinoxalines is a well-established and specific reaction. The proximity of the two amino groups in the ortho position facilitates the cyclization reaction with adjacent carbonyl groups. This inherent chemical property confers a high degree of specificity for α-dicarbonyl structures over other carbonyl-containing compounds. The methoxy group on the benzene ring of 3,4-Diaminoanisole can modulate the electronic properties and, consequently, the fluorescence of the resulting quinoxaline derivative, potentially enhancing detection sensitivity compared to the unsubstituted o-phenylenediamine. The choice of derivatizing agent will ultimately depend on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available analytical instrumentation.
References
- 1. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Determination of glyoxal and methylglyoxal in environmental and biological matrices by stir bar sorptive extraction with in-situ derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Chromogenic Substrates
For researchers, scientists, and drug development professionals relying on enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based immunoassays, the choice of a chromogenic substrate is critical to ensure reliable and reproducible results. The long-term stability of these substrates is a key factor, directly impacting the consistency of assays over time and reducing the need for frequent reagent qualification. This guide provides an objective comparison of the long-term stability of four commonly used chromogenic substrates: 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and p-Nitrophenyl Phosphate (PNPP).
Quantitative Stability Comparison
The stability of chromogenic substrates is influenced by various factors, including storage temperature, exposure to light, and the specific formulation (e.g., presence of stabilizers). The following table summarizes the long-term stability data for TMB, OPD, ABTS, and PNPP based on available information. It is important to note that stability can vary between manufacturers and specific product formulations.
| Substrate | Enzyme | Typical Storage Temperature | Reported Stability | Key Observations |
| TMB | Horseradish Peroxidase (HRP) | 2-8°C | 24 to 48 months[1] | Ready-to-use solutions often contain stabilizers to enhance shelf life. Stock solutions in DMSO stored at -20°C can be stable for at least two years.[2] Some formulations maintain stable performance for up to four years at 4°C or room temperature.[3] |
| OPD | Horseradish Peroxidase (HRP) | 2-8°C (tablets) | Tablets are stable when protected from heat, light, and moisture.[4][5] | Solutions should be freshly prepared before use for best results.[4] OPD is a suspected mutagen, leading to reduced use in many laboratories. |
| ABTS | Horseradish Peroxidase (HRP) | 4°C | Up to 6 years[6] | Performance can be adversely affected by room temperature storage over time.[6] Prepared solutions have a shorter stability, around two weeks at 4°C or one month at -20°C.[7] |
| PNPP | Alkaline Phosphatase (AP) | 2-8°C | 2 to 3 years[8][9] | Ready-to-use solutions are available with long-term stability. Reconstituted substrate from tablets is not stable long-term and should not be stored.[10] |
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, it is crucial to validate the stability of chromogenic substrates under specific laboratory conditions. The following are generalized protocols for conducting long-term and accelerated stability studies.
Long-Term Stability Testing Protocol
This study evaluates the substrate's performance under recommended storage conditions over its expected shelf life.
-
Sample Preparation: Aliquot the chromogenic substrate solution into multiple sealed, light-protected containers. Store a set of aliquots at the manufacturer's recommended temperature (e.g., 2-8°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 18, 24, 36 months).
-
Assay Performance: At each time point, perform a standardized ELISA. This involves using a consistent concentration of a known antigen and enzyme-conjugate.
-
Data Collection: Measure the optical density (OD) at the appropriate wavelength for the substrate.
-
Analysis: Compare the OD values and the signal-to-noise ratio of the stored substrate to a freshly prepared or control substrate. A significant decrease in signal or increase in background may indicate degradation.
Accelerated Stability Testing Protocol
This study is designed to predict the long-term stability of a substrate in a shorter timeframe by exposing it to elevated temperatures.
-
Sample Preparation: Aliquot the substrate and store sets of samples at various elevated temperatures (e.g., 25°C, 37°C, and 45°C) in a controlled environment. Include a control set at the recommended storage temperature (e.g., 4°C).
-
Time Points: Establish shorter, more frequent time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Assay Performance: At each time point, bring the samples to room temperature and perform a standardized ELISA as described in the long-term stability protocol.
-
Data Collection: Measure the optical density (OD) at the appropriate wavelength.
-
Analysis and Prediction: Use the data to model the degradation kinetics, often using the Arrhenius equation, to predict the shelf life at the recommended storage conditions.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in stability testing and the application of these substrates, the following diagrams are provided.
Caption: Workflow for Long-Term and Accelerated Stability Testing of Chromogenic Substrates.
Caption: Generalized Signaling Pathway of a Sandwich ELISA Using a Chromogenic Substrate.
References
- 1. biomat.it [biomat.it]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. seracare.com [seracare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. images10.newegg.com [images10.newegg.com]
- 6. seracare.com [seracare.com]
- 7. ABTS Stock solution-How long can it keep? - ECHEMI [echemi.com]
- 8. pNPP| Highly active| Low detection limits [kementec.com]
- 9. pNPP ONE| Low background| High temperature robustness [kementec.com]
- 10. PNPP Substrate & Solution - Echelon Biosciences [echelon-inc.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3,4-Diaminoanisole Sulfate
This guide provides essential safety protocols, handling procedures, and disposal plans for 3,4-Diaminoanisole sulfate, tailored for research and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance, requiring careful handling to mitigate potential health risks. It is harmful if swallowed, inhaled, or in contact with skin, and is also recognized as a potential carcinogen and suspected of causing genetic defects.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C7H12N2O5S | [4] |
| Molecular Weight | 236.24 g/mol | [3] |
| Appearance | Colorless solid (needles) | [5] |
| GHS Hazard Class | Acute Toxicity, Category 4 (Oral, Dermal, Inhalation); Carcinogenicity, Category 1B; Mutagenicity, Category 2 | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H350: May cause cancer. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects. | [1][2] |
| Signal Word | Danger | [1] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the dispersion of dust.[1]
-
Ensure safety showers and eyewash stations are readily accessible and operational.[5]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Lab Coat: A buttoned lab coat must be worn to protect against skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: If working outside a fume hood or when dust is generated, a NIOSH-approved respirator is recommended.
3. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Obtain special instructions before use.[1]
-
Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Contaminated clothing should be removed and sealed in a vapor-tight plastic bag for proper disposal.[6]
4. Spill Management:
-
Immediate Action: Evacuate the immediate area of the spill.
-
Small Spills: For small spills, use absorbent paper dampened with water to pick up the material.[6]
-
Large Spills: For larger spills, increase the immediate precautionary measure distance and follow emergency response protocols.
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[6]
-
Waste: Collect all spilled materials and cleanup debris as hazardous waste.
Emergency First Aid Procedures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and give 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.[1][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[2][3]
-
Containerization:
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly closed except when adding waste.[7]
-
-
Pickup and Disposal:
-
Arrange for hazardous waste pickup through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[8]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cpachem.com [cpachem.com]
- 3. cpachem.com [cpachem.com]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]
- 6. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
